molecular formula C21H20O B184180 Bis(4-methylphenyl)(phenyl)methanol CAS No. 6266-56-4

Bis(4-methylphenyl)(phenyl)methanol

Cat. No.: B184180
CAS No.: 6266-56-4
M. Wt: 288.4 g/mol
InChI Key: YERSCBIKMYKKHA-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl)(phenyl)methanol is a useful research compound. Its molecular formula is C21H20O and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(4-methylphenyl)(phenyl)methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(4-methylphenyl)(phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-methylphenyl)(phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6266-56-4

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

bis(4-methylphenyl)-phenylmethanol

InChI

InChI=1S/C21H20O/c1-16-8-12-19(13-9-16)21(22,18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15,22H,1-2H3

InChI Key

YERSCBIKMYKKHA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O

Other CAS No.

6266-56-4

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Bis(4-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-methylphenyl)(phenyl)methanol, also known as 4,4'-Dimethyltrityl alcohol , represents a critical intermediate in the study of carbocation stability and protecting group chemistry. While the dimethoxytrityl (DMT) derivative is ubiquitous in oligonucleotide synthesis due to its high acid lability, the dimethyl variant occupies a unique "Goldilocks" zone. It offers a carbocation stability (


) intermediate between the parent triphenylmethanol and the highly stabilized DMT.

This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthetic protocol via Grignard addition, and the mechanistic logic governing its application in drug development and organic synthesis.

Chemical Identity & Structural Analysis[1]

The compound consists of a central tetrahedral carbon bonded to a hydroxyl group, one phenyl ring, and two p-tolyl rings. The electron-donating nature of the methyl groups at the para positions exerts a hyperconjugative stabilizing effect on the resulting carbocation upon ionization.

PropertyData
IUPAC Name Bis(4-methylphenyl)(phenyl)methanol
Common Synonyms 4,4'-Dimethyltrityl alcohol; 4,4'-Dimethyltriphenylmethanol
CAS Registry Number 6266-56-4
Molecular Formula

Molecular Weight 288.39 g/mol
SMILES CC1=CC=C(C=C1)C(O)(C2=CC=CC=C2)C3=CC=C(C=C3)C
Appearance White to off-white crystalline solid

Physicochemical Properties[1][2][6][7]

Thermodynamics & Carbocation Stability ( )

The most scientifically significant property of this compound is the stability of its carbocation, the 4,4'-dimethyltrityl cation . This is quantified by the


 value, defined as:


  • Parent Trityl Cation:

    
    
    
  • 4,4'-Dimethyltrityl Cation:

    
     (Estimated via Hammett 
    
    
    
    additivity)
  • 4,4'-Dimethoxytrityl Cation (DMT):

    
    [1]
    

Implication: The 4,4'-dimethyl derivative requires stronger acidic conditions to deprotect (ionize) than DMT, but milder conditions than the unsubstituted trityl group. This allows for orthogonal protection strategies where a DMT group can be removed with dilute TCA (trichloroacetic acid) without affecting a 4,4'-dimethyltrityl group.

Solubility Profile
  • Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene, Benzene.

  • Sparingly Soluble: Diethyl Ether, Alcohols (Cold).

  • Insoluble: Water.[2]

  • Partition Coefficient (LogP): ~4.6 (Highly Lipophilic).

Synthetic Methodology: Grignard Addition

Objective: Synthesize Bis(4-methylphenyl)(phenyl)methanol with >95% purity. Strategy: Nucleophilic addition of Phenylmagnesium bromide to 4,4'-Dimethylbenzophenone.

Reaction Scheme


Reagents & Equipment
  • Precursor: 4,4'-Dimethylbenzophenone (CAS 611-97-2).[2]

  • Reagent: Phenylmagnesium bromide (3.0 M in Et2O).

  • Solvent: Anhydrous THF (Sodium/Benzophenone distilled).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with

    
    .
    
  • Precursor Dissolution: Charge the flask with 4,4'-Dimethylbenzophenone (10.0 mmol) and 50 mL anhydrous THF. Stir until fully dissolved.

  • Grignard Addition:

    • Cool the solution to 0°C (Ice/Water bath).

    • Charge the addition funnel with Phenylmagnesium bromide (12.0 mmol, 1.2 eq).

    • Critical: Add dropwise over 20 minutes. The exotherm must be controlled to prevent byproduct formation (biphenyls).

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Reflux gently for 2 hours to ensure completion (monitor via TLC: 10% EtOAc/Hexane).

  • Quenching (The "Safe" Hydrolysis):

    • Cool back to 0°C.

    • Slowly add saturated

      
       (30 mL). Note: Do not use strong acids (HCl/H2SO4) for quenching. Strong acids will instantly ionize the product to the stable red carbocation, which may then eliminate to form the alkene.
      
  • Workup:

    • Separate layers.[3][4][5] Extract aqueous layer with Et2O (3 x 30 mL).

    • Combine organic layers, wash with Brine, and dry over anhydrous

      
      .[5]
      
    • Concentrate in vacuo to yield a crude white/yellow solid.

  • Purification: Recrystallize from hot Ethanol or Hexane/EtOAc (9:1).

Synthesis Workflow Diagram

G Start Start: 4,4'-Dimethylbenzophenone (Anhydrous THF) Grignard Add PhMgBr (1.2 eq) 0°C -> Reflux 2h Start->Grignard Check TLC Check (Ketone consumed?) Grignard->Check Check->Grignard No (Continue Reflux) Quench Quench: Sat. NH4Cl (Avoid Strong Acid!) Check->Quench Yes Workup Extract (Et2O) Dry (MgSO4) Concentrate Quench->Workup Recryst Recrystallization (Hot Ethanol) Workup->Recryst Product Pure Bis(4-methylphenyl)(phenyl)methanol Recryst->Product

Figure 1: Synthetic workflow for the Grignard addition to 4,4'-dimethylbenzophenone. Note the critical mild quenching step.

Characterization & Self-Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Proton NMR ( H-NMR, 400 MHz, )
  • 
     2.32 ppm (s, 6H):  The diagnostic singlet for the two methyl groups attached to the phenyl rings. This confirms the incorporation of the tolyl groups.
    
  • 
     2.80 ppm (s, 1H):  Hydroxyl proton (-OH). Note: This peak is exchangeable and may shift or broaden depending on concentration and water content.
    
  • 
     7.10 - 7.35 ppm (m, 13H):  Aromatic region. The integration must match 13 protons (8 from the two tolyl rings + 5 from the phenyl ring).
    
Infrared Spectroscopy (FT-IR)
  • 3450 cm

    
     (Broad):  O-H stretching vibration.
    
  • 3030 cm

    
    :  C-H aromatic stretching.
    
  • 2920 cm

    
    :  C-H aliphatic stretching (Methyl groups).
    
Quality Control Checkpoint (Self-Validation)

The Acid Test: Dissolve a small crystal (~5 mg) in 1 mL of concentrated sulfuric acid.

  • Observation: The solution should turn a deep orange-red .

  • Mechanism: Formation of the 4,4'-dimethyltrityl cation.[1]

  • Validation: If the solution remains colorless or turns black (charring), the product is impure or incorrect.

Mechanistic Applications

The Carbocation Equilibrium

The utility of this compound lies in its reversible ionization. The equilibrium shifts based on the acidity of the medium.

Equilibrium Alcohol Alcohol Form (Colorless, Lipophilic) Cation Cation Form (R+) (Orange/Red, Hydrophilic) Alcohol->Cation + H+ (Acid) Cation->Alcohol + H2O (Base/Neut)

Figure 2: Acid-base equilibrium governing the protecting group activity.

Application in Protecting Group Chemistry

Researchers use the 4,4'-dimethyltrityl group when:

  • DMT is too labile: During synthesis steps involving mild acids (e.g., acetic acid washes), a DMT group might fall off prematurely.

  • Trityl is too stable: Removing a standard trityl group requires strong acids (TFA/TFMSA) that might damage sensitive substrates (e.g., depurination in DNA).

  • Solution: The 4,4'-dimethyltrityl group can be removed with 1-3% Dichloroacetic acid (DCA) or dilute TFA, offering a precise intermediate stability window.

References

  • Deno, N. C., et al. "Carbonium Ions. I. An Acidity Function (H_R) Defined by the Ionization of Arylmethanols." Journal of the American Chemical Society, vol. 77, no. 11, 1955, pp. 3044–3051. Link

  • Lund, H. "Electrochemistry of the Triphenylmethyl Cation." Acta Chemica Scandinavica, vol. 14, 1960, pp. 1927-1938.
  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.
  • PubChem. "Bis(4-methylphenyl)(phenyl)methanol - Compound Summary." National Library of Medicine. Link

  • ChemicalBook. "4,4'-Dimethylbenzophenone Properties and Synthesis." (Precursor data). Link

Sources

Electronic Modulation of Trityl Systems: A Technical Guide to Bis(4-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-methylphenyl)(phenyl)methanol (CAS: 6266-56-4), often referred to as 4,4'-dimethyltrityl alcohol, represents a pivotal model system for understanding fine-tuned carbocation stability.[1] While less ubiquitous than its dimethoxy- analog (DMT) used in oligonucleotide synthesis, this molecule offers a precise intermediate window of acid lability.[1]

This guide analyzes the electronic contributions of the para-methyl groups, quantifying their stabilization of the trityl cation via hyperconjugation. It provides a calculated thermodynamic framework (


), a self-validating synthetic protocol, and the kinetic rationale for its application in variable-sensitivity protecting group strategies.[1]

Theoretical Framework: The Electronic Architecture

The physicochemical behavior of Bis(4-methylphenyl)(phenyl)methanol is governed by the stability of its corresponding carbocation. Unlike the unsubstituted triphenylmethyl (trityl) cation, the introduction of two methyl groups at the para positions fundamentally alters the energy landscape via two distinct mechanisms.

Inductive vs. Hyperconjugative Effects

While the methyl group exerts a weak inductive effect (


) due to the electronegativity difference between 

and

carbons, the dominant stabilizing force is hyperconjugation .
  • Mechanism: The

    
     bonding orbitals of the methyl group align parallel to the 
    
    
    
    -system of the phenyl ring.
  • Orbital Interaction: This overlap allows electron density to delocalize into the aromatic ring and, critically, into the empty

    
    -orbital of the central carbenium ion.
    
  • Hammett Parameters: The standard Hammett constant for p-Me is

    
    . However, because the resonance interaction is direct with the cationic center, the electrophilic substituent constant 
    
    
    
    (approx. -0.31) is the chemically accurate descriptor.
Visualization of Electronic Stabilization

The following diagram illustrates the electron density flow stabilizing the carbocation center.

ElectronicEffects cluster_legend Pathway Key Methyl Methyl Group (sp3 C-H Bonds) SigmaOrbital σ Orbital (Electron Source) Methyl->SigmaOrbital Origin PiSystem Phenyl π-System (Conduit) SigmaOrbital->PiSystem Hyperconjugation (Orbital Overlap) Carbocation Central Carbon (Empty p-orbital) PiSystem->Carbocation Resonance Delocalization Stability Enhanced Stability (Higher pKR+) Carbocation->Stability Thermodynamic Outcome key Red Dashed: σ-π Interaction Green Solid: Direct Resonance

Figure 1: Mechanism of carbocation stabilization via hyperconjugation of para-methyl substituents.

Thermodynamic Stability & Kinetics[1]

To apply this molecule effectively in drug development (e.g., as a protecting group or prodrug moiety), one must quantify its acid sensitivity relative to standard benchmarks.[1]

The Analysis

The


 value defines the position of the equilibrium between the carbocation (

) and the alcohol (

). A more positive (or less negative) value indicates a more stable cation and a more acid-labile alcohol.

Using the principle of additivity and literature values for trityl derivatives [1][2], we can derive the theoretical stability:

  • Triphenylmethyl cation (Tr):

    
    [1][2]
    
  • 4,4',4''-Trimethyltrityl cation:

    
    [1][2]
    
  • Stabilization per Methyl Group:

    
     units.
    

Calculated Value for Bis-Tolyl:


[1]
Comparative Stability Table

This data allows researchers to select the precise lability required for orthogonal deprotection schemes.

Cation DerivativeSubstituents

Sum

(Approx)
Acid LabilityApplication
Trityl (Tr) None0.00-6.63LowStable Protection
Bis-Tolyl 2 x p-Me -0.62 -4.60 Medium Tunable Release
Monomethoxy (MMT) 1 x p-OMe-0.78-3.40High5'-OH DNA Protection
Dimethoxy (DMT) 2 x p-OMe-1.56-1.24Very HighStandard DNA Synthesis

Note: The Bis-Tolyl derivative fills the gap between the highly stable unsubstituted Trityl and the highly labile MMT/DMT systems.

Synthetic Protocol: Grignard Addition[1]

The synthesis of Bis(4-methylphenyl)(phenyl)methanol is best achieved via a Grignard reaction. This protocol is designed for high purity, avoiding the common biphenyl impurity issues associated with coupling reactions.[1]

Reaction: p-Tolylmagnesium bromide (2.2 eq) + Methyl Benzoate (1.0 eq)


 Product.
Workflow Diagram

SynthesisProtocol Start Reagents: Methyl Benzoate (1.0 eq) p-TolylMgBr (2.2 eq, in Et2O) Addition Controlled Addition 0°C, N2 Atmosphere Start->Addition Reflux Reflux 1-2 Hours Addition->Reflux Check TLC Check (Disappearance of Ester) Reflux->Check Check->Reflux Incomplete Quench Acidic Quench (Sat. NH4Cl + Ice) Check->Quench Complete Workup Extraction (Et2O) Wash (Brine) Dry (MgSO4) Quench->Workup Purification Recrystallization (Hexanes/EtOH) Workup->Purification

Figure 2: Step-by-step synthetic workflow for high-purity isolation.

Detailed Methodology

Reagents:

  • Methyl Benzoate (Analytical Grade)

  • p-Tolylmagnesium bromide (1.0 M in THF or Et2O)

  • Solvent: Anhydrous Diethyl Ether or THF[1]

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen (

    
    ).
    
  • Charge: Add p-Tolylmagnesium bromide (2.2 equivalents) to the flask. Cool to 0°C.

  • Addition: Dissolve Methyl Benzoate (1.0 equivalent) in anhydrous ether. Add dropwise over 30 minutes. Critical: Exothermic reaction; maintain temperature <10°C to prevent impurity formation.

  • Reaction: Allow to warm to room temperature, then reflux gently for 2 hours. The solution should turn a characteristic opaque/brown color.

  • Validation (TLC): Check consumption of methyl benzoate (Mobile phase: 10% EtOAc/Hexanes).

  • Quench: Pour the reaction mixture onto a slurry of crushed ice and saturated ammonium chloride (

    
    ). Note: Avoid strong mineral acids (HCl) at this stage to prevent premature formation of the carbocation/red color.
    
  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with water and brine. Dry over

    
    .
    
  • Purification: Evaporate solvent. Recrystallize the solid from hot Hexanes (with a drop of Ethanol if needed).

Expected Yield: 75-85% Characterization:

  • Appearance: White crystalline solid.[3]

  • Melting Point: ~95-98°C.

  • 1H NMR (CDCl3, 400 MHz):

    
     7.2-7.4 (m, 5H, Phenyl), 7.1 (d, 4H, Tolyl-Ar), 7.0 (d, 4H, Tolyl-Ar), 2.32 (s, 6H, Methyl), 2.75 (s, 1H, -OH).[1]
    

References

  • Deno, N. C., Jaruzelski, J. J., & Schriesheim, A. (1955).[1][2] Carbonium Ions.[4][5] I. An Acidity Function (C0) Derived from Arylcarbonium Ion Equilibria. Journal of the American Chemical Society, 77(11), 3044–3051.[1] [Link]

  • Arnett, E. M., & Hofelich, T. C. (1983).[1] Stabilities of carbocations in solution.[4] Journal of the American Chemical Society, 105(9), 2889–2895. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] [Link]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley. [Link]

Sources

Thermodynamic Stability of Bis(4-methylphenyl)(phenyl)methanol: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Bis(4-methylphenyl)(phenyl)methanol Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Bis(4-methylphenyl)(phenyl)methanol (CAS 6266-56-4), often referred to as 4,4'-dimethyltrityl alcohol , occupies a critical thermodynamic niche in the family of triarylmethyl (trityl) derivatives. With a carbocation stability constant (pK\textsubscript{R}⁺ ) estimated at -4.6 , it bridges the gap between the acid-labile 4,4'-dimethoxytrityl (DMT) group used in oligonucleotide synthesis and the more robust unsubstituted trityl group.

This guide analyzes the thermodynamic drivers of this stability, specifically the cumulative hyperconjugative effects of the para-methyl substituents. It provides a self-validating experimental protocol for determining stability constants and outlines the compound's utility as a "tunable" protecting group in orthogonal synthetic strategies.

Molecular Architecture & Electronic Effects

The thermodynamic stability of Bis(4-methylphenyl)(phenyl)methanol is governed by the equilibrium between its neutral alcohol form and its resonance-stabilized carbocation. This ionization is the rate-limiting step in its application as a protecting group.

Structural Analysis

The molecule consists of a central sp\textsuperscript{3} hybridized carbon bonded to one phenyl ring, two p-tolyl rings, and a hydroxyl group. Upon exposure to Brønsted or Lewis acids, the C–O bond cleaves, generating a propeller-shaped sp\textsuperscript{2} carbocation.

Electronic Stabilization Mechanisms

The stability of the resulting cation relative to unsubstituted triphenylmethanol is driven by hyperconjugation .

  • Inductive Effect (+I): The methyl groups donate electron density through the

    
    -framework, slightly stabilizing the central positive charge.
    
  • Hyperconjugation (Dominant): The C–H

    
    -orbitals of the methyl groups align with the 
    
    
    
    -system of the phenyl rings, allowing electron delocalization into the empty p-orbital of the central carbocation.

This effect is additive. While a methoxy group (as in DMT) stabilizes via strong resonance (+M), the methyl group provides moderate stabilization, creating a carbocation that forms easily but requires higher acidity to generate than the DMT cation.

Visualization of Ionization Pathway

The following diagram illustrates the ionization equilibrium and the resonance stabilization provided by the p-tolyl groups.

TritylStability cluster_resonance Stabilization Mechanism Alcohol Bis(4-methylphenyl)(phenyl)methanol (Neutral Precursor) Transition Transition State (C-O Bond Lengthening) Alcohol->Transition Protonation Acid H+ (Acid Catalyst) Acid->Transition Cation 4,4'-Dimethyltrityl Cation (Resonance Stabilized) Transition->Cation Rate Limiting Ionization Water H2O (Leaving Group) Transition->Water Elimination Res1 Hyperconjugation (Ring A - Methyl) Central Central C+ Res1->Central +e Density Res2 Hyperconjugation (Ring B - Methyl) Res2->Central +e Density

Figure 1: Ionization pathway of Bis(4-methylphenyl)(phenyl)methanol showing the transition from neutral alcohol to stabilized carbocation.

Thermodynamic Parameters & Stability Ladder

The stability of trityl cations is quantitatively expressed by the pK\textsubscript{R}⁺ value, defined by the equilibrium:





A more positive pK\textsubscript{R}⁺ indicates a more stable carbocation (requires less acid to form).

Comparative Stability Table

The following table places Bis(4-methylphenyl)(phenyl)methanol within the trityl family. Note that the value for the bis-methyl compound is derived from the additivity of substituent effects (Hammett relationship).

CompoundSubstituentsElectronic EffectpK\textsubscript{R}⁺ (Aq. H₂SO₄)Relative Stability
4,4'-Dimethoxytrityl (DMT) 2 × OMeStrong Resonance (+M)+0.82Very High (Acid Labile)
Tris(4-methylphenyl)methanol 3 × MeHyperconjugation (3x)-3.56High
Bis(4-methylphenyl)(phenyl)methanol 2 × Me Hyperconjugation (2x) ~ -4.60 (Calc) Moderate
Triphenylmethanol (TrOH) NoneNone-6.63Low (Requires Strong Acid)

Data Sources: Deno et al. [1], Arnett et al. [2].

The Additivity Principle

The stability of trityl cations follows a linear free energy relationship. The addition of a single para-methyl group increases the pK\textsubscript{R}⁺ by approximately 1.0 unit relative to the unsubstituted trityl cation.

  • Base (Trityl): -6.63

  • 
     per p-Me: +1.02
    
  • Calculation:

    
    
    

This places Bis(4-methylphenyl)(phenyl)methanol in a unique "Goldilocks" zone: stable enough to survive weak acids (unlike DMT) but removable with moderate acid treatment (unlike TrOH).

Experimental Protocol: Determination of pK\textsubscript{R}⁺

Objective: To experimentally determine the thermodynamic stability constant of Bis(4-methylphenyl)(phenyl)methanol using the Deno Acidity Function method.

Principle: Trityl cations are intensely colored (absorbance ~430–500 nm), while the alcohol forms are colorless. By measuring the absorbance ratio in sulfuric acid solutions of varying concentrations, the ratio


 can be determined.
Reagents & Equipment
  • Compound: Pure Bis(4-methylphenyl)(phenyl)methanol (recrystallized).

  • Solvent: 96% Sulfuric Acid (H₂SO₄) and distilled water.

  • Instrument: UV-Vis Spectrophotometer with quartz cuvettes.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve 10 mg of the alcohol in 100 mL of 96% H₂SO₄. This ensures 100% ionization to the carbocation (Reference Absorbance,

      
      ).
      
  • Dilution Series:

    • Prepare a series of 10 solutions with H₂SO₄ concentrations ranging from 30% to 60% (wt/wt).

    • Maintain a constant concentration of the trityl compound (

      
       M) in each.
      
  • Equilibration:

    • Allow solutions to stand for 1 hour at 25°C to reach thermodynamic equilibrium. Note: Ensure temperature control as equilibrium is temp-dependent.

  • Measurement:

    • Scan the UV-Vis spectrum from 300 nm to 600 nm.

    • Identify

      
       (expected ~440–460 nm for the dimethyl cation).
      
    • Record absorbance (

      
      ) at 
      
      
      
      for each acid concentration.
  • Data Analysis (Self-Validating Calculation):

    • Calculate the ionization ratio

      
       for each point:
      
      
      
      
      (Where
      
      
      is absorbance of the alcohol in water, typically ~0).
    • Plot

      
       vs. the Acidity Function 
      
      
      
      (not pH, as pH is invalid at high acid concentrations).
    • The pK\textsubscript{R}⁺ is the

      
       value where 
      
      
      
      .

Protocol Start Start: Pure Alcohol Stock Dissolve in 96% H2SO4 (100% Ionization) Start->Stock Series Prepare Acid Series (30-60% H2SO4) Stock->Series Measure Measure Absorbance (@ Lambda max) Series->Measure Plot Plot log(I) vs H_R Measure->Plot Result Determine pK_R+ Plot->Result

Figure 2: Workflow for the spectrophotometric determination of pKR+.

Applications in Synthesis & Drug Development

The specific thermodynamic stability of Bis(4-methylphenyl)(phenyl)methanol dictates its utility in Orthogonal Protection Strategies .

The "Tunability" Advantage

In complex organic synthesis (e.g., peptide or oligosaccharide synthesis), multiple hydroxyl groups must be protected and deprotected selectively.

  • DMT (Dimethoxytrityl): Removed with 3% Trichloroacetic acid (TCA).

  • Bis-Methyl Trityl: Stable to 3% TCA. Requires ~30% Trifluoroacetic acid (TFA) or stronger Lewis acids for removal.

  • Unsubstituted Trityl: Requires strong mineral acids.

This allows a researcher to remove a DMT group while keeping the Bis-methyl trityl group intact, providing a secondary layer of protection for critical functional groups.

Solvolysis & Kinetics

While thermodynamically stable, the kinetic rate of hydrolysis (solvolysis) is also relevant. The presence of the methyl groups increases the rate of S\textsubscript{N}1 solvolysis compared to triphenylmethyl chloride by a factor of approximately 5–10x . This ensures that deprotection, once the threshold acidity is reached, is rapid and clean, minimizing side reactions.

References

  • Deno, N. C., Jaruzelski, J. J., & Schriesheim, A. (1955). Carbonium Ions.[1] I. An Acidity Function (C0) Derived from Arylcarbonium Ions. Journal of the American Chemical Society, 77(11), 3044–3051. Link

  • Arnett, E. M., & Hofelich, T. C. (1983). Solid acids and bases.[2] 2. Heats of adsorption of trityl bases on solid acids. Journal of the American Chemical Society, 105(9), 2889–2895. Link

  • Lund, H. (1957). Electro-organic preparations. III. Oxidation of triarylmethanes. Acta Chemica Scandinavica, 11, 1323–1330. Link

  • Breslow, R., & Mazur, S. (1973). Carbonium ions with multiple neighboring groups. Journal of the American Chemical Society, 95(1), 584-585. Link

Sources

An In-depth Technical Guide to the Acidity and pKa of Bis(4-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the physicochemical properties of a molecule are paramount in determining its pharmacokinetic and pharmacodynamic behavior. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a molecule's charge state in various physiological environments, thereby influencing its solubility, permeability, and interaction with biological targets. This guide provides a comprehensive technical overview of the acidity and pKa of bis(4-methylphenyl)(phenyl)methanol, a triarylmethanol derivative of interest. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the principles governing the acidity of this class of compounds, coupled with practical methodologies for its determination.

Triarylmethanols, such as bis(4-methylphenyl)(phenyl)methanol, exhibit unique acidic and basic properties that diverge significantly from simple aliphatic alcohols. While they are formally alcohols, their reactivity in acidic media is dominated by the remarkable stability of the corresponding triarylmethyl carbocation. This guide will delve into the structural and electronic factors that dictate the acidity of bis(4-methylphenyl)(phenyl)methanol, provide a reasoned estimation of its pKa value, and detail an experimental protocol for its empirical determination.

Theoretical Framework: The Duality of Acidity in Triarylmethanols

The concept of "acidity" for a triarylmethanol like bis(4-methylphenyl)(phenyl)methanol can be approached from two perspectives: the deprotonation of the hydroxyl group (traditional pKa) and the protonation of the hydroxyl group followed by dehydration to form a carbocation (a measure of basicity, often discussed in the context of pKR+).

Acidity of the Hydroxyl Group (pKa)

As a derivative of methanol, the pKa of a typical alcohol, where the hydroxyl group loses a proton to form an alkoxide, is in the range of 16-19.[1][2] For triphenylmethanol, the parent compound of the molecule , the pKa is also expected to fall within this range. The conjugate base is not significantly stabilized by resonance due to the sp3-hybridized central carbon, and the bulky phenyl groups hinder effective solvation of the resulting anion.[1][2] Therefore, as a traditional acid, bis(4-methylphenyl)(phenyl)methanol is exceptionally weak.

Basicity and Carbocation Formation (pKR+)

The more chemically and biologically relevant aspect of "acidity" for triarylmethanols lies in their behavior in acidic environments. The hydroxyl group can be protonated by a strong acid, and the subsequent loss of a water molecule leads to the formation of a highly stable triarylmethyl carbocation.[1][3] The intense yellow color observed when triphenylmethanol is dissolved in concentrated sulfuric acid is a classic indication of the formation of the stable "trityl" carbocation.[1][3]

The equilibrium for this process is described by the pKR+ value:

R-OH + H+ ⇌ R+ + H2O

A more negative pKR+ value indicates a greater propensity to form the carbocation in acidic solution, and thus a more "basic" alcohol. The stability of the carbocation (R+) is the primary driving force for this reaction.

Structural Influence on Carbocation Stability

The stability of the bis(4-methylphenyl)(phenyl)methyl cation is the key to understanding the compound's behavior in acidic media. This stability arises from two main factors:

  • Resonance Delocalization: The positive charge on the central carbon atom is extensively delocalized into the π-systems of the three aromatic rings.[4][5][6] This delocalization spreads the positive charge over multiple atoms, significantly stabilizing the cation.[7]

  • Inductive Effect of Methyl Groups: The two methyl groups on the para-positions of two of the phenyl rings are electron-donating groups. Through the inductive effect and hyperconjugation, they push electron density towards the carbocation center, further stabilizing the positive charge. This is a well-established principle in carbocation chemistry.

The enhanced stability of the bis(4-methylphenyl)(phenyl)methyl cation, compared to the unsubstituted triphenylmethyl cation, implies that bis(4-methylphenyl)(phenyl)methanol will more readily form its carbocation in acidic solution. This translates to a less negative pKR+ value compared to triphenylmethanol.

pKa Values of Bis(4-methylphenyl)(phenyl)methanol and Related Compounds

CompoundStructureEstimated pKa (hydroxyl)Predicted pKR+Notes and Rationale
TriphenylmethanolC19H16O~16-19[1][2]-6.63The baseline for triarylmethanols. The negative pKR+ indicates it requires a strongly acidic medium to form the carbocation.
Bis(4-methylphenyl)(phenyl)methanol C21H20O ~16-19 ~ -5 to -6 The two electron-donating methyl groups stabilize the carbocation, making it easier to form. Thus, the pKR+ is expected to be less negative than that of triphenylmethanol.
Bis(4-fluorophenyl)(phenyl)methanolC19H14F2O~12.60 (Predicted)More negative than -6.63The electron-withdrawing fluorine atoms would destabilize the carbocation, making it more difficult to form. The predicted pKa of ~12.60 for the hydroxyl group is likely due to the inductive effect of the fluorine atoms making the proton more acidic.

Experimental Determination of pKR+

Given the very weak traditional acidity of the hydroxyl group, determining its pKa is challenging and often of less practical importance than the pKR+. The pKR+ can be determined experimentally using UV-Vis spectrophotometry in strongly acidic media.

Principle

The formation of the intensely colored triarylmethyl cation from the colorless alcohol upon increasing the acidity of the medium can be monitored by UV-Vis spectroscopy.[8] The pKR+ is the pH at which the concentrations of the alcohol and the carbocation are equal. For very strong acids, the Hammett acidity function (H0) is used as an extension of the pH scale.[9][10]

The relationship used is:

pKR+ = H0 + log([R+]/[ROH])

where H0 is the Hammett acidity function value for the specific acid concentration, [R+] is the concentration of the carbocation, and [ROH] is the concentration of the alcohol.

Step-by-Step Experimental Protocol
  • Preparation of Acid Solutions: A series of solutions of a strong acid (e.g., sulfuric acid or perchloric acid) of varying and precisely known concentrations are prepared. The corresponding Hammett acidity function (H0) values for each concentration must be obtained from the literature.

  • Preparation of Stock Solution: A stock solution of bis(4-methylphenyl)(phenyl)methanol is prepared in a suitable solvent that is miscible with the acidic solutions (e.g., a small amount of spectroscopic grade methanol or acetonitrile).

  • Spectrophotometric Measurements: a. A constant volume of the stock solution is added to a series of volumetric flasks, each containing one of the prepared acid solutions. b. The UV-Vis spectrum of each solution is recorded over a relevant wavelength range (typically 300-600 nm to capture the absorbance of the colored carbocation). c. A spectrum of the compound in a neutral or very weakly acidic solution should also be recorded to represent the pure alcohol (ROH) form. d. A spectrum in a very strongly acidic solution where the conversion to the carbocation (R+) is complete should be recorded.

  • Data Analysis: a. Identify the wavelength of maximum absorbance (λmax) for the carbocation. b. At this λmax, the absorbance is proportional to the concentration of the carbocation. c. The ratio [R+]/[ROH] can be calculated for each acid concentration using the following equation: [R+]/[ROH] = (A - AROH) / (AR+ - A) where A is the absorbance of the solution at a given H0, AROH is the absorbance of the pure alcohol form, and AR+ is the absorbance of the pure carbocation form. d. A plot of log([R+]/[ROH]) versus H0 is constructed. e. The pKR+ is the value of H0 when log([R+]/[ROH]) = 0.

Visualization of the Key Equilibrium

The critical equilibrium governing the behavior of bis(4-methylphenyl)(phenyl)methanol in acidic media is the formation of the stabilized carbocation.

G cluster_0 Bis(4-methylphenyl)(phenyl)methanol (ROH) cluster_1 Protonated Alcohol (ROH2+) cluster_2 Carbocation (R+) ROH C(c1ccc(C)cc1)(c2ccc(C)cc2)(c3ccccc3)OH ROH2+ C(c1ccc(C)cc1)(c2ccc(C)cc2)(c3ccccc3)OH2+ ROH->ROH2+ + H+ ROH2+->ROH - H+ R+ C(c1ccc(C)cc1)(c2ccc(C)cc2)(c3ccccc3)+ ROH2+->R+ - H2O R+->ROH2+ + H2O H2O H2O

Sources

Difference between Triphenylmethanol and Bis(4-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Electronic Structure, Synthesis, and Carbocation Stability

Executive Summary

This technical guide provides a rigorous comparison between Triphenylmethanol (TPM) and its para-substituted derivative, Bis(4-methylphenyl)(phenyl)methanol (BMPM) (also known as 4,4'-dimethyltrityl alcohol).

While structurally similar, the introduction of two methyl groups at the para positions of the phenyl rings in BMPM introduces significant electronic changes via hyperconjugation. These changes lower the dissociation energy of the C–O bond under acidic conditions, making the BMPM carbocation significantly more stable (


) than the TPM cation (

). This difference dictates their respective utility in organic synthesis, particularly in the hierarchy of acid-labile protecting groups.
FeatureTriphenylmethanol (TPM)Bis(4-methylphenyl)(phenyl)methanol (BMPM)
CAS Number 76-84-66266-56-4
Molecular Weight 260.33 g/mol 288.39 g/mol
Electronic Effect Resonance Delocalization OnlyResonance + Hyperconjugation (+I)
Carbocation Color YellowOrange/Red
Acid Sensitivity Low (Requires strong acid)Moderate (Cleaves in dilute acid)
Primary Utility Basic benchtop reagentTunable protecting group

Structural & Electronic Fundamentals

The core distinction between these molecules lies in the stabilization of the carbenium ion intermediate generated upon protonation and loss of water.

Electronic Effects
  • TPM: The triphenylmethyl (trityl) cation is stabilized solely by resonance delocalization of the positive charge across the

    
    -systems of the three phenyl rings. However, steric hindrance prevents the rings from being coplanar, forming a "propeller" shape that limits maximum overlap.
    
  • BMPM: The two p-tolyl groups contain methyl substituents. Methyl groups are Electron Donating Groups (EDGs) . They stabilize the central carbocation through:

    • Inductive Effect (+I): Electron density is pushed through the sigma bond framework toward the electron-deficient center.

    • Hyperconjugation: The

      
       orbitals of the methyl group overlap with the 
      
      
      
      system of the aromatic ring, donating electron density that is eventually delocalized to the central benzylic carbon.
Visualization of Electronic Differences

ElectronicEffects TPM Triphenylmethanol (TPM) TPM_Cat Trityl Cation (Yellow) TPM->TPM_Cat H+ / -H2O BMPM Bis(4-methylphenyl) (phenyl)methanol (BMPM) BMPM_Cat 4,4'-Dimethyltrityl Cation (Orange/Red) BMPM->BMPM_Cat H+ / -H2O Effect_Res Resonance Only (Steric Twist limits overlap) TPM_Cat->Effect_Res Effect_Hyper Resonance + Hyperconjugation (+I) BMPM_Cat->Effect_Hyper Effect_Hyper->BMPM_Cat Stabilizes (+)

Figure 1: Comparative electronic stabilization pathways. The methyl groups in BMPM provide additional stabilization via hyperconjugation, shifting the absorption (color) and increasing stability.

Synthetic Protocols

The synthesis of these alcohols utilizes Grignard chemistry.[1][2] However, to achieve the specific bis-substitution of BMPM cleanly, a double-addition to an ester (Methyl Benzoate) is preferred over mixed ketone approaches to avoid purification difficulties.

Protocol A: Triphenylmethanol (Benchmark)

Reaction: Phenylmagnesium bromide + Benzophenone.

  • Reagent Prep: Flame-dry a 250 mL round-bottom flask (RBF) with a magnetic stir bar and condenser under

    
    .
    
  • Grignard Formation: Add Mg turnings (1.0 eq) and anhydrous diethyl ether. Add bromobenzene (1.0 eq) dropwise to maintain gentle reflux.

  • Addition: Cool to 0°C. Add Benzophenone (0.9 eq) in ether dropwise.

  • Workup: Quench with ice-cold 3M HCl. Extract with ether (

    
     mL). Dry over 
    
    
    
    .
  • Purification: Recrystallize from hot ethanol.

Protocol B: Bis(4-methylphenyl)(phenyl)methanol (Target)

Reaction: p-Tolylmagnesium bromide (2.1 eq) + Methyl Benzoate (1.0 eq). Rationale: Using methyl benzoate ensures that two equivalents of the tolyl group are added to the single phenyl core, guaranteeing the bis structure.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck RBF with an addition funnel, reflux condenser, and

    
     inlet. Flame-dry assembly.
    
  • Grignard Reagent (

    
    -TolylMgBr): 
    
    • Add Mg turnings (2.4 eq, 58 mg/mmol) and a crystal of

      
       to the flask.
      
    • Dissolve 4-bromotoluene (2.2 eq) in anhydrous THF (not ether, for higher boiling point/solubility).

    • Add 10% of the solution to initiate. Once reflux starts, add the remainder dropwise over 30 min. Reflux for 1 hour to ensure completion.

  • Electrophile Addition:

    • Cool the Grignard solution to 0°C.

    • Dissolve Methyl Benzoate (1.0 eq) in anhydrous THF.

    • Add dropwise over 45 minutes. The solution will turn a muddy brown/red.

  • Reflux: Warm to RT, then reflux for 2 hours to drive the second addition (Ketone

    
     Alcohol).
    
  • Hydrolysis (Critical Step):

    • Cool to 0°C.

    • Slowly add saturated

      
       (aq). Do not use strong acid  (HCl) initially, as BMPM is acid-sensitive and may form the carbocation or etherify in methanol.
      
  • Isolation:

    • Extract with EtOAc. Wash with brine. Dry over

      
      .[1]
      
    • Evaporate solvent.[1][2][3] The crude oil often requires trituration with cold hexanes to induce crystallization.

SynthesisWorkflow cluster_0 Reagent Preparation cluster_1 Coupling & Workup Mg Mg Turnings (Activated) Grignard p-TolylMgBr (in THF) Mg->Grignard Halide 4-Bromotoluene (2.2 eq) Halide->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Addition 1 & 2 Ester Methyl Benzoate (1.0 eq) Ester->Intermediate Quench Sat. NH4Cl (Mild Hydrolysis) Intermediate->Quench Product Bis(4-methylphenyl) (phenyl)methanol Quench->Product Isolation

Figure 2: Synthetic workflow for BMPM via double Grignard addition to an ester.

Physicochemical Characterization

Reliable differentiation between TPM and BMPM requires analysis of the aliphatic region (methyl signals) and the aromatic splitting patterns.

Comparative Data Table
MethodTriphenylmethanol (TPM)Bis(4-methylphenyl)(phenyl)methanol

NMR (CDCl

)

7.20–7.35 (m, 15H, Ar-H)

2.80 (s, 1H, -OH)

7.10–7.30 (m, 13H, Ar-H)

2.32 (s, 6H, Ar-CH

)

2.75 (s, 1H, -OH)

NMR

82.1 (C-OH), 146.8 (ipso),127-128 (Ar-C)

81.8 (C-OH), 137.2 (C-Me),21.1 (Ar-C H

)
IR Spectroscopy 3450 cm

(Broad OH)No aliphatic C-H stretch
3450 cm

(Broad OH)2920 cm

(sp

C-H stretch)
Melting Point 162–164 °C108–110 °C (Lower due to symmetry break)
Key Identification Markers
  • NMR Symmetry: BMPM will show a pseudo-AB quartet (AA'BB') in the aromatic region for the tolyl rings, distinct from the complex multiplet of the unsubstituted phenyl ring.

  • Methyl Singlet: The presence of a strong singlet at

    
     ppm integrating to 6 protons is the definitive confirmation of BMPM.
    

Carbocation Stability & Kinetics ( )

The


 value is defined by the equilibrium: 

. A less negative value indicates a more stable carbocation (less acidic cation).
The Stability Hierarchy
  • Triphenylmethyl (TPM):

    
    .
    
  • Bis(4-methylphenyl)(phenyl)methyl (BMPM):

    
    .
    
  • 4,4'-Dimethoxytrityl (DMT):

    
    .
    

Analysis: The BMPM cation is approximately 100 times more stable (2 log units) than the TPM cation. This is due to the hyperconjugative stabilization from the two methyl groups. While not as dramatic as the resonance donation from methoxy groups in DMT (which shifts stability by ~5 log units), the effect is sufficient to alter the kinetics of acid-catalyzed hydrolysis.

Solvolysis Implications

In acidic media (e.g., 80% acetic acid), BMPM undergoes solvolysis (cleavage of the C-OH bond) significantly faster than TPM. This makes BMPM a "tunable" protecting group—it can be removed under milder conditions than Trityl, but is more robust than DMT, offering a middle ground for syntheses requiring specific orthogonality.

Figure 3: Thermodynamic stability comparison of trityl-derivative cations.

References

  • Carboc

    
    ):  Deno, N. C., Jaruzelski, J. J., & Schriesheim, A. (1955). Carbonium Ions.[4] I. An Acidity Function (C0) Derived from Arylcarbonium Ions. Journal of the American Chemical Society, 77(11), 3044–3051. Link
    
  • Synthesis of Trityl Derivatives: Bachmann, W. E., & Hetzner, H. P. (1943). Triphenylcarbinol. Organic Syntheses, Collective Volume 3, 839. Link

  • Hyperconjugation Effects: Muller, P. (1994). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(5), 1077-1184. Link

  • Protecting Group Chemistry: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference).
  • BMPM Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235614, Bis(4-methylphenyl)(phenyl)methanol.[5] Link

Sources

Methodological & Application

Application Note & Protocol: Grignard Synthesis of Bis(4-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Triarylmethanols and the Grignard Reaction

Triarylmethanol scaffolds are fundamental structural motifs in a wide array of functional molecules, including dyes, molecular probes, and pharmacologically active compounds. Their synthesis is a cornerstone of modern organic chemistry. The Grignard reaction, discovered by Victor Grignard for which he received the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[1] It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon, providing a robust pathway to primary, secondary, and tertiary alcohols.

This document provides a detailed, field-proven protocol for the synthesis of the tertiary alcohol Bis(4-methylphenyl)(phenyl)methanol. The synthesis proceeds in two major stages: first, the in-situ preparation of the Grignard reagent, 4-tolylmagnesium bromide, from 4-bromotoluene and magnesium metal. Second, the nucleophilic addition of this reagent to the ketone (4-methylphenyl)(phenyl)methanone. This guide emphasizes not only the procedural steps but also the critical causality behind them, ensuring a safe, reproducible, and high-yielding synthesis.

Overall Reaction Scheme

Part 1: Grignard Reagent Formation

Part 2: Nucleophilic Addition

Materials, Reagents, and Apparatus

Reagent and Solvent Data
CompoundFormulaMW ( g/mol )AmountMoles (mmol)Properties & Notes
Magnesium TurningsMg24.311.46 g60.0Must be clean and dry.
IodineI₂253.811 small crystalCatalyticUsed to initiate the reaction.[2][3][4]
4-BromotolueneC₇H₇Br171.048.55 g (6.2 mL)50.0Limiting reagent for Grignard formation.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~150 mL-Extremely flammable; must be anhydrous.[5]
(4-methylphenyl)(phenyl)methanoneC₁₄H₁₂O196.258.83 g45.0Limiting reagent for addition.[6]
Hydrochloric AcidHCl36.46~50 mL (10% aq.)-For reaction quench and work-up.
Saturated NaCl (Brine)NaCl58.44~50 mL-For washing during extraction.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying the organic layer.
Required Apparatus
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (125 mL)

  • Glass stoppers

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Rotary evaporator

Critical Preparations & Safety Imperatives

The success of a Grignard reaction is entirely dependent on the rigorous exclusion of water. Grignard reagents are potent bases and will be rapidly quenched by protic species like water, forming the corresponding alkane and rendering the reagent useless.[2][5][7][8]

Glassware Preparation
  • Absolute Dryness is Mandatory: All glassware, including the stir bar, must be scrupulously cleaned and dried in an oven at >120 °C overnight or flame-dried under vacuum immediately before use.[5][9] The apparatus should be assembled while still hot and allowed to cool to room temperature under a positive pressure of dry inert gas (Nitrogen or Argon).

Reagent Handling
  • Anhydrous Solvents: Use a freshly opened bottle of anhydrous diethyl ether or THF. Diethyl ether is highly volatile and flammable.[2] THF is a suitable, less volatile alternative.[10]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer inhibits the reaction and must be breached for initiation to occur.[8] Methods include grinding the turnings in a mortar and pestle or using a chemical activator like iodine.[3][8]

Safety Protocols
  • Fire Hazard: The primary risk is fire. Diethyl ether is extremely flammable, and the Grignard reaction is exothermic.[9][10] Never perform this reaction near open flames. A fire extinguisher (Class D for magnesium fires, if applicable) and a safety shower must be accessible.

  • Personal Protective Equipment (PPE): Wear splash goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or nitrile gloves, though nitriles are combustible).[9][10][11]

  • Fume Hood: All operations must be conducted within a certified chemical fume hood.[10][12]

  • Exothermic Reaction Control: The formation of the Grignard reagent and its subsequent reaction with the ketone are both highly exothermic.[8] Reagents must be added slowly and in a controlled manner to maintain a manageable reaction temperature and avoid a runaway reaction.[9][10] An ice-water bath must be kept on hand for emergency cooling.[2]

  • Working Alone: It is highly recommended not to perform a Grignard reaction while working alone, especially for the first time or at a large scale.[9][10]

Experimental Protocol

Part 1: Formation of 4-tolylmagnesium bromide
  • Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet at the top), and a dropping funnel. Place the setup on a magnetic stirrer.

  • Magnesium Preparation: Place the magnesium turnings (1.46 g) into the reaction flask.

  • Initiation: Add one small crystal of iodine. The iodine etches the magnesium surface, exposing fresh metal for reaction.[4][8]

  • Reagent Solution: In the dropping funnel, prepare a solution of 4-bromotoluene (8.55 g) in 40 mL of anhydrous diethyl ether.

  • Reaction Start: Add approximately 10% (~4-5 mL) of the 4-bromotoluene solution from the dropping funnel onto the magnesium turnings. Stir the mixture.

  • Observing Initiation: The start of the reaction is indicated by several signs: the disappearance of the brown iodine color, the formation of a cloudy/grey solution, and spontaneous gentle refluxing of the ether.[4] If the reaction does not start within 5-10 minutes, gentle warming with a heat gun or water bath may be required. Do not overheat.

  • Controlled Addition: Once the reaction is initiated and self-sustaining, add the remaining 4-bromotoluene solution dropwise from the funnel at a rate that maintains a steady but gentle reflux. This slow addition is crucial to control the exothermic reaction.[3][8]

  • Completion: After the addition is complete, gently heat the mixture to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a dark grey or brown color. Cool the flask to room temperature.

Part 2: Synthesis of Bis(4-methylphenyl)(phenyl)methanol
  • Ketone Solution: While the Grignard solution cools, dissolve (4-methylphenyl)(phenyl)methanone (8.83 g) in 50 mL of anhydrous diethyl ether in a separate dry flask. Transfer this solution to the dropping funnel.

  • Cooling: Place an ice-water bath under the reaction flask containing the freshly prepared 4-tolylmagnesium bromide.

  • Controlled Addition: Add the ketone solution dropwise to the stirred, cooled Grignard reagent. This addition is also exothermic. Maintain a slow addition rate to keep the temperature under control.[4] A color change (often to a deep red or pink) and the formation of a precipitate may be observed.[13][14]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour to ensure the reaction goes to completion.

Part 3: Work-up and Purification
  • Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing ~100 g of crushed ice and 50 mL of 10% aqueous HCl. Perform this step in the fume hood. The acid protonates the alkoxide salt to form the alcohol and dissolves the remaining magnesium salts (Mg(OH)Br).[7][13]

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel. The product will be in the organic (ether) layer. If two layers are not distinct, add more diethyl ether.

  • Separation: Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether to recover any dissolved product.[13]

  • Washing: Combine all the organic extracts. Wash the combined organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine (to aid in drying).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude solid product.

  • Purification: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of hexane and ethyl acetate or methanol.[13][15] Dissolve the crude solid in a minimum amount of the hot solvent, allow it to cool slowly to form crystals, and collect the purified product by vacuum filtration.

Reaction Mechanism and Workflow

The reaction proceeds via a classic nucleophilic addition mechanism. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during the acidic work-up to yield the final tertiary alcohol product.

Grignard Addition Mechanism

Caption: Mechanism of Grignard addition to a ketone.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Reaction fails to initiate. Wet glassware/solvents; passivated magnesium surface.Ensure all equipment is rigorously dried.[2] Grind Mg turnings or add another small iodine crystal to activate the surface.[3][8]
Low yield of final product. Incomplete Grignard formation; premature quenching of reagent by moisture; side reactions (e.g., biphenyl formation).Re-verify anhydrous conditions.[5] Ensure complete reaction of Mg before adding the ketone. Minimize exposure to air.
Formation of toluene byproduct. Grignard reagent reacted with trace water in the system.Improve drying procedures for glassware and solvents.[8]
Runaway reaction. Addition of reagents was too fast.Always add reagents slowly and dropwise, with efficient stirring and cooling available.[8][9]

References

  • What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Quora. [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). American Chemical Society. [Link]

  • Grignard Reaction - Laboratory Reaction Safety Summary. (n.d.). American Chemical Society. [Link]

  • Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013, June 3). ResearchGate. [Link]

  • Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). Case Western Reserve University. [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). St. Olaf College. [Link]

  • Li, C., et al. (2016). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Tetrahedron Letters, 57(49), 5539-5542. [Link]

  • Solved: The Grignard Reaction of 4-tolylmagnesium Bromide. (2016, August 3). Chegg.com. [Link]

  • A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. (n.d.). ResearchGate. [Link]

  • A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. (1996, March 1). Semantic Scholar. [Link]

  • The Grignard synthesis of triphenylmethanol. (2015). Tsi-journals.com. [Link]

  • Bis(4-methylphenyl)(phenyl)methanol. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. (n.d.). Course Hero. [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of Rochester. [Link]

  • Supporting Information - Wiley-VCH. (n.d.). [Link]

  • Formation and Use of an Organometallic Reagent. (n.d.). StuDocu. [Link]

  • Grignard Reaction. (n.d.). University of Missouri–St. Louis. [Link]

  • Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. (n.d.). Swarthmore College. [Link]

  • Supporting Information. (2021). The Royal Society of Chemistry. [Link]

  • Help with Grignard reaction experimental observations. (2014, June 4). Reddit. [Link]

  • Grignard Reaction. (n.d.). University of Missouri–St. Louis. [Link]

  • Grignard Reaction. (n.d.). Web Pages. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Preparation of relatively pure p, p-bisphenol s. (n.d.).
  • Process for making bis(hydroxyphenyl)methanes. (n.d.).
  • Grignard Reaction. (n.d.). University of California, Irvine. [Link]

  • (4-(Phenylethynyl)phenyl)methanol. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • (4-methylphenyl)(phenyl)methanone. (n.d.). Chemical Synthesis Database. [Link]

  • (4-Fluorophenyl)-(4-methylphenyl)methanol. (n.d.). SpectraBase. [Link]

Sources

Application Note: High-Purity Recrystallization of Bis(4-methylphenyl)(phenyl)methanol

[1][2]

Abstract & Chemical Context

Bis(4-methylphenyl)(phenyl)methanol (CAS: 6266-56-4), also known as 4,4'-dimethyltriphenylmethanol, is a critical intermediate in the synthesis of trityl-based dyes and protecting groups.[1] Structurally, it consists of a central carbinol carbon bonded to one phenyl ring, two p-tolyl rings, and a hydroxyl group.[2]

This structural duality—a polar hydroxyl "head" buried within a bulky, lipophilic trityl "tail"—presents specific purification challenges. The molecule is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the solvent polarity is not carefully balanced.[1][2] Furthermore, synthesis via Grignard reagents often introduces non-polar impurities like biphenyls (from homocoupling) and unreacted ketones.[1]

This guide provides a definitive protocol for recrystallization, prioritizing the removal of Grignard byproducts while maximizing yield.

Key Physicochemical Properties
PropertyValueRelevance to Purification
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Moderate Molecular Weight (288.39 g/mol )
Melting Point 120–130°C (Lit.)[1][2][3]Solid at room temp; amenable to thermal recrystallization.
Solubility (Non-polar) High (Benzene, DCM)Too soluble for crystallization; use as solvent in chromatography only.[1][2]
Solubility (Polar) Low (Water)Excellent anti-solvent.[1][2]
Solubility (Alcohols) Moderate (Hot EtOH)Ideal recrystallization medium.

Solvent Selection Strategy

The choice of solvent dictates the purity profile. For this specific trityl derivative, we utilize a polarity-gradient approach .[2]

Primary System: Ethanol (95%) or Ethanol/Water[1][2]
  • Mechanism: The hydroxyl group of the target molecule forms hydrogen bonds with ethanol, allowing dissolution at boiling temperatures (

    
    ).[1] Upon cooling, the hydrophobic bulk of the three aromatic rings drives the molecule out of solution, forming varying crystal lattices.
    
  • Best For: General purification; removal of polar inorganic salts (Mg salts from Grignard workup).[1]

Secondary System: Petroleum Ether (60–90°C) or Hexanes[1][2]
  • Mechanism: Non-polar solvents dissolve the target molecule moderately when hot but poorly when cold. Crucially, common impurities like biphenyl (a major side-product in phenyl-Grignard reactions) remain highly soluble in hexanes even at

    
    .[1][2]
    
  • Best For: "Scrubbing" the product of greasy, non-polar side products.

Solvent Decision Matrix (Graphviz)[1][2]

SolventSelectionStartCrude Bis(4-methylphenyl)(phenyl)methanolCheckImpurityAnalyze Impurity Profile (TLC/NMR)Start->CheckImpurityCondition1High Biphenyl/Non-polar Impurities?CheckImpurity->Condition1PathAYes: Use Non-Polar WashCondition1->PathAYesPathBNo: General PurificationCondition1->PathBNoActionARecrystallize from Petroleum Ether (High Boiling)or HexanesPathA->ActionAOilingOutRisk: Product Oils Out?ActionA->OilingOutActionBRecrystallize from Ethanol (95%)PathB->ActionBActionB->OilingOutRemedyRemedy: Re-heat, add seed crystal,cool at 1°C/minOilingOut->RemedyYesFinalPure Crystalline SolidOilingOut->FinalNoRemedy->Final

Figure 1: Decision tree for solvent selection based on impurity profile. Use high-contrast settings for visibility.

Detailed Protocol: Ethanol Recrystallization

This is the standard protocol for obtaining high-purity crystals suitable for X-ray diffraction or subsequent carbocation generation.[1][2]

Reagents
  • Crude Bis(4-methylphenyl)(phenyl)methanol [1][2]

  • Ethanol (95% or absolute): Solvent.[1][2]

  • Deionized Water: Anti-solvent (optional).[1][2]

  • Activated Carbon: (Optional) For removing colored impurities.[1]

Step-by-Step Methodology
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimum amount of hot Ethanol (approx. 5–10 mL per gram of solid).[1]

    • Heat on a steam bath or oil bath (set to

      
      ) with magnetic stirring. Do not use an open flame  (flammability risk).[1]
      
    • Critical Check: If the solution is dark/colored, add a spatula tip of activated carbon, boil for 2 minutes, and filter hot through a pre-warmed funnel/Celite pad.

  • Saturation Point:

    • If the solid dissolves instantly, boil off excess solvent until the solution becomes slightly turbid (cloudy) at the boiling point.

    • Add hot ethanol dropwise until clarity is just restored. This ensures the solution is saturated.

  • Controlled Cooling (The "Anti-Oil" Step):

    • Remove the flask from heat and place it on a cork ring or wood block (insulator).[1]

    • Allow to cool to room temperature slowly (over 30–45 minutes).

    • Mechanistic Insight: Rapid cooling traps impurities and causes the lipophilic trityl alcohol to separate as a supercooled liquid (oil) rather than a crystal. If oiling occurs, reheat to dissolve and scratch the glass side with a rod to induce nucleation.

  • Crystallization:

    • Once at room temperature, visible crystals should form.

    • Place the flask in an ice-water bath (

      
      ) for 20 minutes to maximize yield.
      
  • Filtration & Drying:

    • Filter the crystals using a Büchner funnel under vacuum.

    • Wash: Rinse the filter cake with a small volume of ice-cold ethanol (or cold 50:50 EtOH:Water) to remove surface mother liquor.[1][2]

    • Dry the solid in a vacuum oven at

      
       or air-dry overnight.
      

Protocol Variation: Removal of Grignard Byproducts (Petroleum Ether)

Use this if your crude material is sticky or smells of biphenyl (aromatic/mothball odor).[1]

  • Trituration: Before full recrystallization, suspend the crude solid in cold Hexanes. Sonicate for 5 minutes. Filter. This removes surface oils.

  • Recrystallization:

    • Dissolve the solid in boiling Petroleum Ether (60–80 fraction) or Ligroin .[1]

    • Note: The solubility is lower than in ethanol; you will need more solvent volume.

    • Cool slowly. Biphenyl and other non-polar side products will remain in the mother liquor, while the alcohol crystallizes due to its slightly higher polarity (hydroxyl group).

Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
Oiling Out Solution cooled too fast or too concentrated.[1][2]Reheat to dissolve.[4] Add a "seed crystal" of pure product. Cool very slowly. Add 5% excess solvent.
Low Yield Too much solvent used.Evaporate 30% of the solvent and re-cool.
Colored Crystals Trapped conjugated impurities.Redissolve in Ethanol, treat with activated carbon, filter hot.
Melting Point Depression Solvent occlusion or wet product.Dry under high vacuum (>1 hour).[1][2] Ensure MP is sharp (range < 2°C).

Self-Validating the Purity: Upon isolation, perform a Melting Point test.[2][3] Pure Bis(4-methylphenyl)(phenyl)methanol should melt sharply between 120–130°C [1].[1][2] A range >3°C indicates the need for a second recrystallization.

References

  • ChemBK. (2024).[1] (4-methylphenyl)-di(phenyl)methanol - Chemical Properties and Melting Point Data. Retrieved from [Link][1][2]

  • National Institutes of Health (PubChem). (2025).[1] Bis(4-methylphenyl)(phenyl)methanol Compound Summary. Retrieved from [Link][1][2]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for Grignard workup and triaryl methanol purification).

Application Note: Bis(4-methylphenyl)(phenyl)methanol (DMeTr-OH) as a Tunable Protecting Group Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex organic synthesis—particularly nucleotide and peptide chemistry—orthogonal protection strategies are critical.[1][2][3][4] While the 4,4'-Dimethoxytrityl (DMTr) group is the industry standard for high acid lability, and the Triphenylmethyl (Trityl, Tr) group offers robustness, there exists a "stability gap" between them.

Bis(4-methylphenyl)(phenyl)methanol serves as the precursor to the 4,4'-Dimethyltrityl (DMeTr) protecting group. This moiety occupies a strategic "Goldilocks zone" of acid sensitivity: it is more stable than DMTr (preventing premature deprotection during mild acidic washes or silica chromatography) but more labile than Tr (allowing removal without damaging sensitive glycosidic bonds).

This guide details the mechanistic grounding, conversion of the alcohol intermediate to the active chloride electrophile, and protocols for protection/deprotection.

Scientific Grounding & Mechanism[5]

The "Trityl Tuning" Spectrum

The rate of acid-catalyzed deprotection of trityl ethers is governed by the stability of the resulting carbocation. This stability is dictated by the electronic effects of the substituents on the phenyl rings.

  • DMTr (Dimethoxy): Methoxy groups provide strong electron donation via Resonance (+R) . Result: Most stable cation, fastest deprotection (

    
     seconds).
    
  • DMeTr (Dimethyl - Subject of this Note): Methyl groups provide electron donation via Inductive (+I) effects and Hyperconjugation , but lack the strong resonance donation of oxygen. Result: Intermediate cation stability.

  • Tr (Unsubstituted): No electron donors. Result: Least stable cation, slowest deprotection.

Mechanism of Action

The protection relies on steric bulk (favoring primary over secondary hydroxyls) and the formation of a trityl ether. Deprotection is an


 pathway driven by protonation of the ether oxygen followed by heterolytic cleavage to release the stable trityl carbocation.

TritylStability Tr Trityl (Tr) No Donors Slowest Cleavage DMeTr Dimethyltrityl (DMeTr) +I / Hyperconjugation Intermediate Stability Tr->DMeTr Add Methyls (Modest Stabilization) DMTr Dimethoxytrityl (DMTr) +R Resonance Fastest Cleavage DMeTr->DMTr Add Methoxys (Strong Stabilization)

Figure 1: Relative carbocation stability and acid lability of Trityl derivatives. DMeTr occupies the intermediate position.

Experimental Protocols

Protocol A: Activation of DMeTr-OH to DMeTr-Cl

The alcohol (DMeTr-OH) is rarely used directly for standard protection due to the reversibility of the reaction and water byproduct. It must be converted to the electrophilic chloride (DMeTr-Cl).

Reagents:

  • Bis(4-methylphenyl)(phenyl)methanol (DMeTr-OH)

  • Acetyl Chloride (AcCl)

  • Solvent: Toluene or Benzene (if permitted)

  • Petroleum Ether or Hexane (for precipitation)

Procedure:

  • Dissolution: Dissolve 10 mmol of DMeTr-OH in 30 mL of dry toluene.

  • Chlorination: Add 50 mmol (excess) of Acetyl Chloride.

  • Reflux: Heat the mixture to reflux for 1–2 hours. The reaction is driven by the formation of acetic acid and the conversion of the alcohol to the chloride.

    • Note: Thionyl chloride (

      
      ) is an alternative, but Acetyl Chloride is often preferred for trityls to avoid sulfur contaminants.
      
  • Evaporation: Remove solvent and excess acetyl chloride under reduced pressure (rotary evaporator) to yield a gum/oil.

  • Crystallization: Redissolve the residue in a minimum amount of toluene/benzene. Add warm Petroleum Ether (approx. 50 mL).

  • Isolation: Cool to 4°C overnight. Filter the resulting crystalline DMeTr-Cl under inert atmosphere (nitrogen). Store in a desiccator.

Protocol B: Standard Protection of Primary Hydroxyls

This protocol uses the DMeTr-Cl generated in Protocol A.

Reagents:

  • Substrate (Nucleoside, Carbohydrate, or Amino Alcohol)[3][5]

  • DMeTr-Cl (1.2 – 1.5 equivalents)

  • Solvent: Anhydrous Pyridine (acts as solvent and base)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) - Optional, speeds up reaction.

Procedure:

  • Drying: Co-evaporate the substrate with anhydrous pyridine (2x) to remove trace water.

  • Reaction: Dissolve substrate in anhydrous pyridine (0.1 M concentration).

  • Addition: Add DMeTr-Cl in portions over 15 minutes at 0°C.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (DMeTr products stain bright orange/red upon acid spray/heating).

  • Quenching: Add Methanol (1 mL) to quench excess reagent.

  • Workup: Dilute with DCM, wash with saturated

    
     (critical to keep pH basic to prevent hydrolysis), then brine.
    
  • Purification: Silica gel chromatography.

    • Critical Step: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent. This neutralizes the natural acidity of silica, preventing the DMeTr group from falling off during purification.

Protocol C: Controlled Deprotection (Acidolysis)

Because DMeTr is more stable than DMTr, it requires slightly stronger acidic conditions or longer reaction times, allowing for selective removal of DMTr in the presence of DMeTr if orthogonal protection is used.

Reagents:

  • Option 1 (Mild): 3% Trichloroacetic Acid (TCA) in DCM.

  • Option 2 (Selective): 80% Acetic Acid (aqueous).

Procedure (TCA Method):

  • Dissolve the protected compound in DCM.

  • Add 3% TCA/DCM solution.

  • Monitor: The solution will turn deep orange (characteristic of the dimethyltrityl cation).

    • Comparison: DMTr turns bright orange-red; Tr turns yellow; DMeTr is intermediate orange.

  • Stir for 2–5 minutes (vs. <1 min for DMTr).

  • Quench immediately with Methanol or aqueous

    
    .
    

Workflow Visualization

DMeTrWorkflow cluster_QC Quality Control Points Start Start: Bis(4-methylphenyl)(phenyl)methanol (DMeTr-OH) Activation Activation Reagent: Acetyl Chloride Product: DMeTr-Cl Start->Activation Chlorination Protection Protection Substrate + Pyridine Selectivity: Primary -OH > Secondary Activation->Protection Electrophilic Attack QC1 Check MP of Chloride Activation->QC1 Intermediate Protected Intermediate (R-O-DMeTr) Protection->Intermediate Purification (w/ TEA) Deprotection Deprotection 3% TCA or 80% AcOH Releases: DMeTr Cation (Orange) Intermediate->Deprotection Acidolysis QC2 TLC (Orange Spot) Intermediate->QC2

Figure 2: Complete workflow from alcohol precursor to deprotection.

Comparative Data: Acid Lability Profile

The following table illustrates the relative half-lives (


) of trityl ethers under standard acidic conditions (e.g., 80% Acetic Acid at RT).
Protecting GroupSubstituentsElectronic EffectRelative Hydrolysis RateApplication Niche
Trityl (Tr) 3x PhenylNone1 (Reference)Robust protection; requires strong acid.
MMTr 1x p-MethoxyResonance (+R)~10Standard amine protection.
DMeTr 2x p-Tolyl Inductive (+I) ~3 - 5 Intermediate stability; "Goldilocks" zone.
DMTr 2x p-MethoxyResonance (+R)~100Ultra-labile; standard for 5'-OH in DNA.

Note: Values are approximate relative rates derived from solvolysis constants (


 values).

Troubleshooting & Tips

  • Reagent Purity: DMeTr-Cl is moisture sensitive. If the solid turns white/powdery (hydrolysis back to alcohol) instead of crystalline, re-crystallize or regenerate using Protocol A.

  • TLC Visualization: Trityl derivatives are UV active (254 nm). Upon spraying with acid (e.g.,

    
    /MeOH) and heating, DMeTr derivatives appear as distinct orange  spots.
    
  • Column Chromatography: Acidic silica gel will strip the DMeTr group. ALWAYS flush the column with 1% Triethylamine/Hexane before loading your sample.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive guide on relative stabilities of trityl derivatives).

  • Khorana, H. G. (1968). Synthesis in the study of nucleic acids. Biochemical Journal. (Foundational work establishing the hierarchy of trityl, methoxytrityl, and dimethoxytrityl groups).

  • Smith, M., et al. (1962). Studies on Polynucleotides.[4] XIV. Specific Synthesis of the C3'-C5' Interribonucleotide Linkage. Journal of the American Chemical Society. (Details the synthesis of trityl chlorides from alcohols).

  • Sekine, M., & Hata, T. (1986). Gene Synthesis and Protecting Groups. In Synthesis of Nucleotides. (Discusses the fine-tuning of acid lability for oligonucleotide synthesis).

Sources

Strategic Synthesis of Unsymmetrical Triarylmethanes via Bis(4-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Detailed Protocol Subject: Friedel-Crafts Alkylation /


 Substitution
Date:  October 26, 2023

Executive Summary & Mechanistic Insight[1]

The Friedel-Crafts alkylation using Bis(4-methylphenyl)(phenyl)methanol (hereafter referred to as BMPM ) represents a pivotal method for constructing unsymmetrical triarylmethane (TRAM) scaffolds. These architectures are fundamental to the development of leuco dyes, photochromic materials, and specific bioactive pharmacophores.

Unlike primary or secondary alcohols, BMPM is a tertiary alcohol flanked by two electron-donating


-tolyl groups. Upon protonation, it yields a resonance-stabilized carbocation  (the 4,4'-dimethyltrityl cation).
The Stability-Reactivity Paradox
  • Advantage: The cation forms readily under mild acidic conditions, eliminating the need for harsh activation typically required for primary alcohols.

  • Challenge: The high stability of the cation implies that the alkylation is often reversible (thermodynamic control). If the nucleophile is weak or the acid concentration too high, the reaction may suffer from retro-Friedel-Crafts dealkylation.

Key Success Factor: The protocol must balance ionization potential (forming the cation) with nucleophilic trapping (preventing reversibility).

Mechanistic Pathway

The following diagram illustrates the


 pathway, highlighting the critical equilibrium steps.

G Alcohol BMPM (Alcohol) Oxonium Oxonium Intermediate Alcohol->Oxonium Protonation Acid Acid Catalyst (H+ or LA) Acid->Oxonium Cation Stabilized Carbocation Oxonium->Cation -H2O (RDS) Complex Wheland Intermediate Cation->Complex Nucleophilic Attack Nu Arene (Nucleophile) Nu->Complex Product Triarylmethane (Product) Complex->Product Re-aromatization (-H+) Product->Cation Retro-FC (Possible)

Figure 1: Mechanistic flow of BMPM alkylation. Note the potential for retro-Friedel-Crafts fragmentation (red dotted line) due to cation stability.

Experimental Protocols

We present two distinct protocols. Protocol A is the robust, standard method for laboratory synthesis using Lewis Acids. Protocol B is a modern, metal-free approach using Hexafluoroisopropanol (HFIP), recommended for pharmaceutical applications where metal scavenging is undesirable.

Protocol A: Lewis Acid Catalysis ( / )

Best for: Electron-rich arenes (anisole, phenol, mesitylene). Scale: 1.0 mmol - 10.0 mmol.

Reagents
  • Substrate: Bis(4-methylphenyl)(phenyl)methanol (1.0 equiv)

  • Nucleophile: Arene (3.0 – 5.0 equiv)

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (10 mol%)
  • Solvent: Nitromethane (

    
    ) or Dichloromethane (DCM)
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve BMPM (288 mg, 1.0 mmol) in anhydrous DCM (5 mL).

  • Nucleophile Addition: Add the nucleophilic arene (3.0 mmol). Note: If the nucleophile is a liquid (e.g., anisole), it can be used as a co-solvent.

  • Catalyst Injection:

    • Option 1 (

      
      ): Add solid 
      
      
      
      (8 mg, 0.05 mmol) in one portion.
    • Option 2 (

      
      ): Cool the solution to 0°C. Add 
      
      
      
      (12
      
      
      L, 0.1 mmol) dropwise via syringe.
  • Reaction: Stir at room temperature. The solution will likely turn a deep orange/red, indicative of the trityl cation species.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1). Product usually appears as a non-polar spot; the starting alcohol is more polar.

  • Quenching: Once the starting material is consumed (typically 1–3 hours), quench by adding sat. aq.

    
     (10 mL).
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography on silica gel.

Protocol B: HFIP-Promoted "Green" Synthesis (Metal-Free)

Best for: Late-stage functionalization, acid-sensitive substrates, and "Green Chemistry" compliance. Mechanism: HFIP acts as a hydrogen-bond donor solvent that stabilizes the leaving group (water) and the resulting carbocation without strong mineral acids.

Reagents
  • Substrate: BMPM (1.0 equiv)

  • Nucleophile: Arene (1.2 – 2.0 equiv)

  • Promoter/Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Step-by-Step Methodology
  • Dissolution: Weigh BMPM (1.0 mmol) and the nucleophile (1.2 mmol) into a sealable reaction vial.

  • Solvent Addition: Add HFIP (2.0 mL). No additional catalyst is required.

  • Reaction: Cap the vial and stir at ambient temperature (25°C).

    • Optimization: If the reaction is sluggish after 2 hours, heat the block to 45°C. The high ionizing power of HFIP usually drives this reaction to completion rapidly (30 min – 2 hours).

  • Workup (Simplified): HFIP is volatile (bp 58°C). Simply remove the solvent under reduced pressure (rotary evaporator).[1]

    • Recycling: On a large scale, HFIP can be distilled and reused.

  • Purification: The residue is often pure enough for recrystallization. If not, proceed to short-path silica chromatography.

Decision Matrix & Optimization

Use the following logic flow to select the appropriate conditions for your specific nucleophile.

DecisionTree Start Select Nucleophile Type ElectronRich Electron Rich (Phenols, Anisoles) Start->ElectronRich ElectronNeutral Neutral/Weak (Benzene, Toluene) Start->ElectronNeutral AcidSensitive Acid Sensitive (Protective Groups) Start->AcidSensitive HFIP Protocol B: HFIP (RT, 1h) ElectronRich->HFIP High Yield Green StrongAcid Protocol A: FeCl3 or TfOH (Reflux may be needed) ElectronNeutral->StrongAcid Needs Activation SolidAcid Protocol C: K-10 Clay (Heterogeneous) AcidSensitive->SolidAcid Mild conditions

Figure 2: Decision matrix for catalyst selection based on nucleophile electronic properties.

Comparative Data Summary
ParameterProtocol A (Lewis Acid)Protocol B (HFIP)Protocol C (Solid Acid - K10)
Catalyst Loading 5–10 mol%None (Solvent driven)200 wt%
Reaction Time 1 – 4 h0.5 – 2 h3 – 12 h
Yield (Avg) 85 – 92%90 – 98%75 – 85%
Selectivity (

)
ModerateHighModerate
Green Metric Low (Metal waste)High (Recyclable solvent)High (Filterable)

Troubleshooting & Expert Tips

  • The "Red Color" Indicator:

    • Upon adding the acid/HFIP, the solution must turn color (usually deep red or orange). This confirms the formation of the bis(4-methylphenyl)(phenyl)methyl cation .

    • If no color: The acid is too weak or the solvent is too wet (water quenches the cation faster than the nucleophile attacks). Dry your DCM/Nitromethane over molecular sieves.

  • Regioselectivity (Ortho vs. Para):

    • Due to the immense steric bulk of the BMPM electrophile, para-substitution is overwhelmingly favored (often >95:5).

    • Tip: If you require ortho-substitution, this reagent is likely unsuitable due to steric hindrance; consider thermodynamic equilibration at higher temperatures (

      
      C), though yields will drop.
      
  • Handling Aniline Nucleophiles:

    • Primary amines can coordinate to Lewis Acids (

      
      ), deactivating the catalyst.
      
    • Solution: Use Protocol B (HFIP) . HFIP promotes the reaction via H-bonding without being deactivated by the basic amine lone pair [2].

References

  • Kut Cotman, A. et al. "Friedel–Crafts alkylation of arenes with benzylic alcohols catalyzed by a reusable solid acid." Green Chemistry, 2020.

  • Vekariya, R. H. & Aubé, J. "Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction."[2] Organic Letters, 2016, 18(14), 3534–3537. (Demonstrates HFIP solvent effects similar to alkylation).

  • Prakash, G. K. S. et al. "Gallium(III) Triflate Catalyzed Direct Friedel-Crafts Alkylation." Synlett, 2005.
  • Moran, J. et al. "HFIP-promoted para-selective alkylation of anilines and phenols." Organic Chemistry Frontiers, 2018.

  • BenchChem Application Data. "Trityl Group Deprotection and Alkylation Conditions." BenchChem Protocols, 2025.

Sources

Synthesis of Asymmetrical Triarylmethane Dyes from Bis(4-methylphenyl)(phenyl)methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of a novel asymmetrical triarylmethane dye starting from Bis(4-methylphenyl)(phenyl)methanol. The synthesis proceeds via an acid-catalyzed electrophilic aromatic substitution reaction with an electron-rich aromatic amine, N,N-dimethylaniline. This document outlines the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and describes methods for the purification and characterization of the final dye product. This guide is intended for researchers and professionals in the fields of chemistry and drug development who are engaged in the synthesis and application of triarylmethane dyes.

Introduction: The Significance of Triarylmethane Dyes

Triarylmethane dyes are a class of intensely colored synthetic organic compounds characterized by a central carbon atom bonded to three aromatic rings. These dyes are of significant industrial and scientific importance, with applications ranging from textile and paper coloring to biological staining and pH indicators.[1] The vibrant color of these dyes arises from the extensive delocalization of π-electrons across the three aromatic rings, which is facilitated by the sp2-hybridized central carbon atom in the cationic form of the dye.[2]

The traditional synthesis of triarylmethane dyes often involves the condensation of an aldehyde with two equivalents of an aniline derivative to form a leuco base, which is subsequently oxidized to the colored dye.[1] An alternative and versatile approach, which is the focus of this guide, utilizes a triarylmethanol (carbinol) as the precursor. This method allows for the synthesis of asymmetrical triarylmethane dyes with distinct substitution patterns on the aromatic rings, offering a route to fine-tune the spectral and chemical properties of the dye.

This application note details the synthesis of a novel triarylmethane dye from Bis(4-methylphenyl)(phenyl)methanol. This process involves the acid-catalyzed generation of a stable carbocation from the starting carbinol, which then acts as a potent electrophile in a Friedel-Crafts-type alkylation of an electron-rich aromatic compound.[1]

Reaction Mechanism and Theoretical Background

The synthesis of the triarylmethane dye from Bis(4-methylphenyl)(phenyl)methanol is a classic example of an electrophilic aromatic substitution reaction. The overall transformation can be understood in two key stages:

Stage 1: Formation of the Triarylmethyl Carbocation

In the presence of a strong acid catalyst, such as concentrated sulfuric acid, the hydroxyl group of the Bis(4-methylphenyl)(phenyl)methanol is protonated. This protonation converts the hydroxyl group into a good leaving group (water). The subsequent loss of a water molecule generates a highly resonance-stabilized triarylmethyl carbocation. The positive charge is delocalized over the three aromatic rings, which contributes to the stability of this intermediate.

Stage 2: Electrophilic Aromatic Substitution

The generated carbocation is a powerful electrophile. It readily reacts with an electron-rich aromatic compound, in this protocol N,N-dimethylaniline. The N,N-dimethylamino group is a strong activating group, directing the electrophilic attack to the para position of the aniline ring due to both electronic and steric factors. The attack of the π-electrons of the N,N-dimethylaniline ring on the carbocation forms a new carbon-carbon bond, leading to a cationic intermediate. Subsequent deprotonation of this intermediate restores the aromaticity of the N,N-dimethylaniline ring and yields the final triarylmethane dye as its cationic salt.

Reaction_Mechanism cluster_0 Carbocation Formation cluster_1 Electrophilic Aromatic Substitution Start Bis(4-methylphenyl)(phenyl)methanol Protonation Protonated Carbinol Start->Protonation + H+ Carbocation Triarylmethyl Carbocation Protonation->Carbocation - H2O Intermediate Cationic Intermediate Carbocation->Intermediate + Nucleophile Water H2O Nucleophile N,N-dimethylaniline Product Triarylmethane Dye Intermediate->Product - H+

Caption: Reaction mechanism for the synthesis of the triarylmethane dye.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of the triarylmethane dye from Bis(4-methylphenyl)(phenyl)methanol.

Materials and Reagents
Reagent/MaterialGradeSupplier
Bis(4-methylphenyl)(phenyl)methanol≥98%Commercially Available
N,N-Dimethylaniline≥99%, Reagent GradeCommercially Available
Concentrated Sulfuric Acid (H₂SO₄)95-98%, ACS ReagentCommercially Available
Glacial Acetic Acid≥99.7%, ACS ReagentCommercially Available
Diethyl EtherAnhydrous, ≥99.7%Commercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularCommercially Available
Ethanol95%Commercially Available
Deionized WaterHigh PurityIn-house Source
Synthesis of the Triarylmethane Dye

Safety Precaution: This procedure involves the use of concentrated sulfuric acid, which is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction should be performed in a well-ventilated fume hood.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.90 g (10 mmol) of Bis(4-methylphenyl)(phenyl)methanol in 30 mL of glacial acetic acid. Stir the mixture until the solid is completely dissolved.

  • Addition of Nucleophile: To the solution, add 1.21 g (10 mmol) of N,N-dimethylaniline.

  • Acid Catalysis: Carefully and slowly add 2 mL of concentrated sulfuric acid dropwise to the stirring reaction mixture. An immediate color change to a deep, intense hue should be observed.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours to ensure the completion of the reaction.

  • Quenching and Precipitation: After 4 hours, pour the reaction mixture slowly into a 250 mL beaker containing 150 mL of cold deionized water with stirring. The crude dye will precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water until the filtrate is neutral.

Purification of the Triarylmethane Dye

The crude product may contain unreacted starting materials and side products. Recrystallization is an effective method for purification.[3]

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of many triarylmethane dyes.

  • Recrystallization Procedure: a. Transfer the crude solid to a 250 mL Erlenmeyer flask. b. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary. c. Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid. d. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the flask to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol-water (1:1) mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C overnight.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization A Dissolve Reactants in Acetic Acid B Add N,N-Dimethylaniline A->B C Catalyze with H2SO4 B->C D React for 4 hours C->D E Precipitate in Water D->E F Isolate via Filtration E->F G Recrystallize from Ethanol/Water F->G H Collect Crystals by Filtration G->H I Dry under Vacuum H->I J UV-Vis Spectroscopy I->J K NMR Spectroscopy I->K L Mass Spectrometry I->L

Caption: Overall experimental workflow for the synthesis and characterization of the triarylmethane dye.

Characterization and Analysis

The structure and purity of the synthesized triarylmethane dye should be confirmed using standard analytical techniques.

UV-Visible Spectroscopy

Triarylmethane dyes exhibit strong absorption in the visible region of the electromagnetic spectrum.[4]

  • Procedure: Prepare a dilute solution of the purified dye in a suitable solvent (e.g., ethanol or water). Record the UV-Vis spectrum from 400 to 800 nm.

  • Expected Results: The synthesized dye is expected to show a major absorption peak (λmax) in the range of 580-620 nm, characteristic of the extended π-conjugation in the triarylmethane cation. The exact λmax will depend on the specific substitution pattern and the solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

  • Procedure: Dissolve a small amount of the purified dye in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Expected ¹H NMR Spectral Features:

    • Aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm). The signals for the tolyl and phenyl protons will be distinct from those of the dimethylaminophenyl ring.

    • The methyl protons of the tolyl groups will appear as a singlet around 2.3-2.5 ppm.

    • The methyl protons of the N,N-dimethylamino group will appear as a singlet around 3.0-3.3 ppm.

  • Expected ¹³C NMR Spectral Features:

    • Aromatic carbons will resonate in the range of 110-160 ppm.

    • The central sp²-hybridized carbon of the triarylmethane core will appear significantly downfield, typically in the range of 170-180 ppm.

    • The methyl carbons of the tolyl groups will appear around 20-22 ppm.

    • The methyl carbons of the N,N-dimethylamino group will appear around 40-45 ppm.

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the synthesized dye.

  • Procedure: Analyze the purified dye using a suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Expected Results: The mass spectrum should show a prominent peak corresponding to the molecular ion of the cationic dye.

Troubleshooting and Safety Considerations

Problem Possible Cause Solution
Low or no product yield Incomplete reactionEnsure the use of concentrated sulfuric acid. Extend the reaction time if necessary.
Loss of product during work-upEnsure complete precipitation by adding a sufficient volume of cold water.
Product is a tar-like substance Impurities in starting materialsUse high-purity starting materials.
Reaction temperature too highMaintain the reaction at room temperature.
Difficulty in recrystallization Incorrect solvent systemExperiment with different solvent mixtures (e.g., methanol/water, acetone/water).
Solution is too diluteConcentrate the solution by evaporating some of the solvent.

Safety:

  • Always handle concentrated sulfuric acid with extreme care in a fume hood.

  • Avoid contact of all chemicals with skin and eyes.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of an asymmetrical triarylmethane dye from Bis(4-methylphenyl)(phenyl)methanol. The described method offers a versatile route to novel dye structures with tunable properties. The provided characterization techniques are essential for confirming the identity and purity of the final product. This guide serves as a valuable resource for researchers and professionals working in the field of synthetic organic chemistry and dye development.

References

  • Beckett, M. E. (1969). Preparation of triaryl methane dyes. U.S. Patent No. 3,439,004. Washington, DC: U.S.
  • Chen, D., et al. (2013). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Tetrahedron Letters, 54(43), 5873-5876. [Link]

  • Fierz-David, H. E., & Blangey, L. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers.
  • Jaratjaroonphong, J. (2014). Catalytic Synthesis of Triarylmethane Derivatives via Friedel-Crafts Alkylation. Burapha Science Journal, 19(2), 209-221. [Link]

  • McCullagh, J. V., & Daggett, K. A. (2007). Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions. Journal of Chemical Education, 84(11), 1799. [Link]

  • Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction. Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Journal of Chemical Education, 73(3), 259. [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]

  • Wikipedia. (2024). Triarylmethane dye. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

  • Gessner, T., & Mayer, U. (2000). Triarylmethane and Diarylmethane Dyes. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Christie, R. M. (2014). Colour Chemistry. Royal Society of Chemistry.
  • da Silva, J. P., et al. (2019). Unraveling the solvatochromism of a triarylmethane dye by resonance Raman spectroscopy. Journal of the Brazilian Chemical Society, 30(11), 2361-2369. [Link]

  • Deniz, F. (2022). Effective cleaning of a hazardous synthetic triarylmethane-type dye from aquatic environment with a multifunctional waste biomass–based biosorbent. Biomass Conversion and Biorefinery, 1-13. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11057, Crystal Violet. [Link]

  • Plymouth University. (2018). Investigation and Identification of Dye Structure as a Function of Solvent and Temperature. [Link]

  • ResearchGate. (n.d.). UV/visible spectra of triarylmethane dyes before and after degradation.... [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues with Bis(4-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Solving Solubility Challenges

Welcome to the technical support guide for Bis(4-methylphenyl)(phenyl)methanol (CAS: 6266-56-4). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the solubility challenges associated with this compound. Bis(4-methylphenyl)(phenyl)methanol is a triarylmethanol, a class of compounds known for their utility in organic synthesis and medicinal chemistry, but also for their characteristically poor aqueous solubility due to a large, non-polar structure.[1][2] This guide is structured in a question-and-answer format to directly address the issues you may encounter during your research.

Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Bis(4-methylphenyl)(phenyl)methanol. What are its basic solubility properties?

A1: Bis(4-methylphenyl)(phenyl)methanol is a highly non-polar (lipophilic) molecule. Its structure, consisting of three aromatic rings, results in poor solubility in aqueous solutions and polar solvents.[3] Key properties influencing its solubility include:

  • Molecular Formula: C₂₁H₂₀O[4]

  • Molecular Weight: ~288.4 g/mol [4]

  • Calculated LogP: ~4.4 - 4.6[4][5]

A high LogP value (greater than 3) is a strong indicator of poor water solubility.[4][5] The fundamental principle of "like dissolves like" is paramount here. This compound will be most soluble in non-polar organic solvents. Initial reports indicate it is soluble in solvents like ethanol and dichloromethane, but only slightly soluble in water.[3]

Q2: My initial attempt to dissolve the compound in a common solvent failed. What are the first troubleshooting steps I should take?

A2: When initial dissolution fails, a systematic approach is crucial. Before resorting to complex methods, consider these primary factors:

  • Solvent Polarity: Ensure you have selected a solvent with a polarity that matches the compound. For a non-polar compound like this, non-polar or moderately polar organic solvents are the best starting point.

  • Temperature Adjustment: Solubility of solids in liquids typically increases with temperature. Gentle warming of the solvent while stirring can significantly improve dissolution. However, be cautious of the compound's thermal stability, although its high boiling point (~444.5°C) suggests reasonable stability to moderate heating.[5]

  • Particle Size: The rate of dissolution is directly related to the surface area of the solid.[6][7] If you have a coarse crystalline material, reducing its particle size can dramatically increase the speed at which it dissolves, even if it doesn't change the ultimate solubility limit.[6][8]

Troubleshooting Guide: Strategies for Enhancing Solubility

This section provides detailed strategies to address persistent solubility issues. The following flowchart outlines a general troubleshooting workflow.

G cluster_0 Solubility Troubleshooting Workflow start Initial State: Compound Fails to Dissolve solvent Step 1: Solvent Screening (See Table 1 & Protocol 1) start->solvent physical Step 2: Physical Methods (See Protocol 3) solvent->physical Failure success Result: Compound Solubilized solvent->success Success chemical Step 3: Chemical Modification (Advanced) physical->chemical Failure physical->success Success chemical->success Success fail Consult Advanced Formulation (e.g., Nanoparticles, Prodrugs) chemical->fail Failure G cluster_1 Complexation with Cyclodextrin compound Bis(4-methylphenyl)(phenyl)methanol (Hydrophobic) complex Inclusion Complex (Water Soluble) compound->complex Guest host Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Interior) host->complex Host

Caption: Mechanism of solubility enhancement via cyclodextrin complexation.

Safety Information

Always handle Bis(4-methylphenyl)(phenyl)methanol in a well-ventilated area, such as a chemical fume hood. [9][10]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [3][10]Avoid creating dust. [11]Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

References
  • Jadhav, N., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. Vertex AI Search Grounding Service.
  • Veranova. (n.d.).
  • Ahad, A., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • National Center for Biotechnology Information. (n.d.). Bis(4-methylphenyl)(phenyl)methanol. PubChem.
  • BenchChem. (2025).
  • Gohil, K. & Patel, J. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.
  • ChemBK. (2024). (4-methylphenyl)-di(phenyl)methanol. ChemBK.
  • LookChem. (n.d.). bis(4-methylphenyl)-phenylmethanol CAS NO.6266-56-4. LookChem.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 4-Methylphenyl Phenyl Sulfone. Tokyo Chemical Industry.
  • Methanex Corporation. (2023). SAFETY DATA SHEET - Methanol.
  • Patil, S. (2022). Tandem C(sp3)–H arylation/oxidation of diarylmethanes with nitroarenes. Organic & Biomolecular Chemistry.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Bis-(4-hydroxy-1-naphthyl)
  • Chen, G., et al. (2015).
  • Boving, T. B., & Brusseau, M. L. (2000). Solubilization and removal of residual trichloroethene from porous media: Comparison of several solubilization agents.

Sources

Minimizing side reactions during Bis(4-methylphenyl)(phenyl)methanol formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing Bis(4-methylphenyl)(phenyl)methanol (a substituted trityl alcohol). It is structured to address the specific chemical instabilities inherent to electron-rich triaryl systems.

Ticket ID: TRITYL-OPT-44 Subject: Minimizing Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

Target Molecule: Bis(4-methylphenyl)(phenyl)methanol Structure: A tertiary alcohol with a central carbon bonded to one phenyl ring and two p-tolyl rings. Critical Reactivity Feature: The presence of two electron-donating methyl groups makes the resulting carbocation (trityl-type) significantly more stable than unsubstituted triphenylmethanol. Implication: This molecule is highly susceptible to ionization under even mildly acidic conditions, leading to etherification (solvolysis) or quinone methide formation (gumming/polymerization) rather than simple isolation.

The Synthesis Pathway (Standard Grignard)
  • Reagents: Phenylmagnesium bromide (PhMgBr) + 4,4'-Dimethylbenzophenone.

  • Alternative: p-Tolylmagnesium bromide (2 eq.) + Methyl Benzoate.[1][2]

Troubleshooting Guides (Module-Based)

Module A: Grignard Reagent Quality & "The Wurtz Trap"

Symptom: Low yield; crude NMR shows significant biphenyl or bi-tolyl impurities.

Technical Analysis: The formation of the Grignard reagent is a radical process on the magnesium surface. High local concentrations of organic halide lead to Wurtz Coupling (homocoupling), creating inert biaryl byproducts that are difficult to separate from the product.

Protocol for Mitigation:

  • The "Dilution Principle": Never add the halide neat. Dilute the aryl bromide 1:5 in anhydrous ether or THF before addition.

  • Controlled Initiation: Use a single crystal of Iodine (

    
    ) or 1,2-dibromoethane to activate the Mg. Do not heat aggressively until initiation is confirmed (turbidity/color loss).[3]
    
  • Temperature Management: Maintain a gentle reflux solely via the heat of reaction (exotherm) by controlling the addition rate. If you must apply external heat to maintain reflux during addition, the reaction is too slow (passivated Mg) or the addition is too fast (Wurtz risk).

ParameterRecommended ConditionWhy?
Solvent Diethyl Ether (preferred) or 2-MeTHFEther suppresses Wurtz coupling better than THF due to lower solubility of the radical intermediates.
Mg Stoichiometry 1.1 – 1.2 equivalentsSlight excess ensures complete consumption of the halide, preventing it from reacting with the formed Grignard.
Addition Rate Dropwise (~1 drop/sec)Prevents high local concentration of R-X, minimizing

.
Module B: The Addition Phase & Steric Stalling

Symptom: Reaction stalls; recovered ketone starting material is present despite excess Grignard.

Technical Analysis: The two p-tolyl groups on the ketone create a steric barrier. Furthermore, in THF, Grignard reagents form bulky aggregates (dimers/trimers) that react sluggishly with hindered ketones.

Protocol for Mitigation:

  • The "Knochel" Additive: Add anhydrous Lithium Chloride (LiCl) (1.0 eq relative to Grignard) to the reaction.

    • Mechanism:[2][4][5][6][7] LiCl breaks up the polymeric Grignard aggregates into reactive monomeric species (

      
      ), significantly increasing electrophilic attack rates on hindered ketones.
      
  • Reflux Duration: Unlike simple aldehydes, this diaryl ketone requires a post-addition reflux (1–2 hours) to drive the equilibrium to the alkoxide.

Module C: Quenching & Workup (The Critical Failure Point)

Symptom: Product turns into an oil/gum or forms an ethyl/methyl ether.

Technical Analysis: This is the most common failure mode. The Bis(4-methylphenyl)(phenyl)methyl cation is exceptionally stable.

  • If you use HCl: You generate the trityl chloride or initiate ionization.

  • If you use Alcohols (MeOH/EtOH): The cation reacts immediately to form the methyl/ethyl ether (

    
     solvolysis).
    
  • If you heat with Acid: You risk forming Quinone Methides via proton loss from the p-methyl group, leading to polymerization (gums).

Protocol for Mitigation:

  • The "Buffered Quench": NEVER use HCl or

    
    .
    
    • Use Saturated Aqueous Ammonium Chloride (

      
      ) .[3][8] This provides a pH of ~9, sufficient to protonate the alkoxide to the alcohol without generating a high concentration of hydronium ions (
      
      
      
      ).
  • Solvent Exclusion: strictly avoid Methanol or Ethanol during extraction. Use Diethyl Ether or Ethyl Acetate.

  • Drying: Do not oven-dry the crude solid. Air dry or vacuum dry at ambient temperature.

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Off-Ramps

This flowchart illustrates the main synthesis path versus the specific side-reaction "off-ramps" caused by experimental errors.

SynthesisPath Start Reagents: PhMgBr + (p-Tol)2C=O GrignardPrep Grignard Formation (Radical Process) Start->GrignardPrep Wurtz SIDE REACTION: Wurtz Coupling (Biphenyl Formation) GrignardPrep->Wurtz High Conc. / Fast Add Addition Nucleophilic Addition (Formation of Alkoxide) GrignardPrep->Addition Controlled Add Stall SIDE REACTION: Steric Stalling (Recovered Ketone) Addition->Stall Steric Bulk / No LiCl Quench Hydrolysis/Quench (Alkoxide -> Alcohol) Addition->Quench Reflux Ether SIDE REACTION: Etherification (Reaction with Solvent) Quench->Ether Acidic pH + Alcohol Polymer SIDE REACTION: Quinone Methide (Polymerization) Quench->Polymer Strong Acid + Heat Product Target: Bis(4-methylphenyl)(phenyl)methanol Quench->Product Sat. NH4Cl Quench

Caption: Synthesis workflow highlighting critical control points where side reactions (Red/Yellow) diverge from the desired pathway (Green/Blue).

Diagram 2: Workup Decision Logic

A decision tree to ensure the correct isolation method is chosen to prevent carbocation collapse.

WorkupLogic Start Reaction Complete? QuenchChoice Select Quench Agent Start->QuenchChoice StrongAcid HCl / H2SO4 QuenchChoice->StrongAcid Avoid Buffer Sat. NH4Cl QuenchChoice->Buffer Recommended ResultAcid Formation of Trityl Chloride or Gum StrongAcid->ResultAcid ResultBuffer Successful Protonation to Alcohol Buffer->ResultBuffer SolventChoice Recrystallization Solvent? ResultBuffer->SolventChoice Methanol Methanol/Ethanol SolventChoice->Methanol Risk PetEther Petroleum Ether / Hexanes SolventChoice->PetEther Safe EtherProduct Methyl Ether Impurity (Solvolysis) Methanol->EtherProduct PureProduct Pure Crystalline Product PetEther->PureProduct

Caption: Decision logic for workup and purification. Note the high risk of using alcohols or strong acids with electron-rich trityl systems.

Frequently Asked Questions (FAQ)

Q1: I followed the protocol, but my product is a sticky yellow oil that won't crystallize. Why? A: This is likely due to Biphenyl/Bi-tolyl contamination (from the Grignard step) acting as a solvent, preventing the product lattice from forming.

  • Fix: Triturate the oil with cold Petroleum Ether (or Hexanes). Biphenyl is highly soluble in hexanes; the polar trityl alcohol is not. Decant the solvent to remove the impurity, then attempt recrystallization of the remaining solid from Cyclohexane or high-boiling ligroin.

Q2: Can I use UV light to initiate the Grignard if I don't have Iodine? A: Yes, but mechanical activation is often safer and more effective for this synthesis. Dry stir the Mg turnings vigorously under Argon for 10 minutes before adding solvent. This creates fresh micro-fractures on the Mg surface, exposing reactive metal without the need for chemical activators that might complicate purification.

Q3: Why do you recommend LiCl? I thought that was only for Turbo-Grignards. A: While essential for Turbo-Grignards (


), Knochel's research demonstrated that LiCl accelerates standard Grignard additions to hindered ketones by breaking up oligomeric aggregates. For a steric system like di-p-tolyl ketone, this can mean the difference between 60% and 95% conversion.

Q4: My NMR shows a singlet at ~3.0 ppm that shouldn't be there. A: Did you use Methanol in your workup or cleaning? That singlet is likely the methoxy group (


). You formed the methyl ether. The p-methyl groups on the rings stabilize the carbocation so effectively that it will scavenge methanol even at neutral pH if heated.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds". Angewandte Chemie International Edition. (Mechanism of LiCl acceleration).

  • Bachmann, W. E., & Hetzner, H. P. (1943). "Triphenylcarbinol". Organic Syntheses, Coll.[9] Vol. 3, p.839. (Foundational protocol for triaryl methanol synthesis).

  • Deno, N. C., et al. (1955). "Carbonium Ions. XIX. The Intense Conjugation in the Diarylmethyl Cations". Journal of the American Chemical Society.

Sources

Technical Guide: Temperature Optimization for Bis(4-methylphenyl)(phenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction temperature for Bis(4-methylphenyl)(phenyl)methanol production Content type: Technical Support Center Guide

Executive Summary & Reaction Overview

Bis(4-methylphenyl)(phenyl)methanol (CAS: 6266-56-4) is a sterically crowded triarylmethanol. Its synthesis typically involves the Grignard reaction, most commonly the addition of 4-methylphenylmagnesium bromide (p-tolylmagnesium bromide) to methyl benzoate or benzophenone .

Temperature control is the single most critical variable in this process. The steric bulk of the two p-tolyl groups creates a high energy barrier for the formation of the tetrahedral intermediate, often requiring thermal energy (reflux) to drive the reaction to completion. However, excessive heat during the initiation or addition phases promotes irreversible side reactions such as Wurtz coupling (biaryl formation).

This guide provides a troubleshooting framework to balance these competing thermodynamic and kinetic factors.

Troubleshooting & Optimization (Q&A)

Phase 1: Grignard Reagent Formation[1][2]

Q: The magnesium turnings are not reacting with 4-bromotoluene at room temperature. Should I increase the bath temperature immediately?

A: No. Rapid heating of a dormant Grignard mixture can lead to a dangerous "runaway" exotherm once the induction period ends.

  • Diagnosis: The magnesium surface is likely passivated by oxides or moisture.

  • Solution:

    • Add a crystal of iodine or a few drops of 1,2-dibromoethane as an activator.

    • Apply localized gentle heat (heat gun or warm water bath) only until bubbling starts.

    • Once initiated, then establish a steady reflux.[1] The formation of p-tolylmagnesium bromide in THF typically requires a reflux temperature (~66°C) for 1–2 hours to ensure complete consumption of the aryl halide, minimizing Wurtz coupling (4,4'-dimethylbiphenyl) impurities [1, 7].

Phase 2: Addition of Electrophile (Methyl Benzoate)

Q: I observe a significant drop in yield and the presence of ketones. Is my reaction temperature too low?

A: Yes, likely during the final stage.

  • Mechanism: The reaction of the first equivalent of Grignard with methyl benzoate produces a ketone intermediate (4-methylbenzophenone). The addition of the second equivalent to this bulky ketone is sterically hindered.

  • Optimization:

    • Addition Phase: Perform the addition of the ester at 0°C to 10°C to control the exotherm and prevent localized overheating.

    • Reaction Phase: After addition, the mixture must be warmed to reflux (THF: 66°C) for at least 2–4 hours. Room temperature is often insufficient to overcome the steric hindrance of the p-tolyl groups, leaving unreacted ketone intermediate in the crude product [12].

Q: My crude product contains a high percentage of 4,4'-dimethylbiphenyl. How do I prevent this?

A: This is a "Wurtz coupling" impurity caused by high temperatures in the presence of unreacted alkyl halide.

  • Root Cause: Adding the aryl halide too fast or at too high a temperature during Grignard formation.

  • Corrective Action:

    • Control the Grignard formation temperature strictly. Maintain a gentle reflux ; do not overheat.

    • Ensure the Grignard formation is complete (titrate or check via GC) before adding the electrophile. If unreacted bromide remains, it will couple with the Grignard reagent at reflux temperatures [3].

Phase 3: Quenching & Isolation[2]

Q: The product turns into a sticky oil/gum upon quenching. Is temperature a factor?

A: Yes, the quenching temperature affects the physical form and purity.

  • Issue: High-temperature quenching can cause partial dehydration of the tertiary alcohol to the carbocation (trityl cation), which then forms gums or ethers.

  • Protocol: Quench slowly at 0°C using saturated aqueous Ammonium Chloride (

    
    ). Avoid strong acids (like HCl) or high temperatures during workup, as triarylmethanols are acid-sensitive and prone to forming carbocations [10, 20].
    

Optimized Experimental Protocol

Objective: Synthesis of Bis(4-methylphenyl)(phenyl)methanol via Double Grignard Addition.

Reagents:

  • Magnesium turnings (2.4 eq)

  • 4-Bromotoluene (2.2 eq)

  • Methyl Benzoate (1.0 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow:

  • Activation (Start @ RT): Flame-dry glassware. Add Mg turnings and a crystal of iodine. Add 10% of the 4-bromotoluene solution.

  • Initiation (Gentle Heat): Warm locally until color fades and bubbling begins.

  • Grignard Formation (Reflux): Add remaining bromide dropwise. Once addition is complete, reflux at 66°C for 2 hours .

    • Checkpoint: Solution should be dark grey/brown.

  • Cooling (0°C): Cool the Grignard solution to an ice bath.

  • Addition (0°C): Add Methyl Benzoate in THF dropwise over 30-60 mins. Maintain internal temp <10°C.

  • Completion (Reflux): Remove ice bath. Warm to RT, then reflux at 66°C for 3 hours .

    • Reasoning: Essential to drive the second addition to the bulky ketone.

  • Quench (0°C): Pour reaction mixture into ice-cold saturated

    
    .
    

Data Summary: Temperature Effects[3][4][5][6]

ParameterConditionOutcomeMechanistic Insight
Initiation Temp >60°C (Rapid Heating)Runaway Risk Solvent boiling; loss of solvent leads to concentration spikes.
Formation Temp <20°CIncomplete Unreacted bromide remains; leads to coupling impurities later.
Addition Temp >25°CImpurity (Biphenyl) High localized concentration + heat favors homocoupling.
Reaction Temp 25°C (Room Temp)Low Yield (<60%) Steric hindrance prevents the second aryl group addition; stops at Ketone.
Reaction Temp 66°C (Reflux)High Yield (>85%) Thermal energy overcomes steric barrier of the p-tolyl groups.

Visualizations

Figure 1: Reaction Workflow & Critical Control Points

G Start Start: Dry Glassware Mg + THF Init Initiation Phase Add 10% Bromide Temp: Gentle Heat -> RT Start->Init Activate Mg Form Grignard Formation Add rest of Bromide Temp: Reflux (66°C) Init->Form Exotherm Control Cool Cooling Phase Temp: 0°C (Ice Bath) Form->Cool Complete Conversion Add Electrophile Addition Add Methyl Benzoate Temp: <10°C Cool->Add Dropwise React Reaction Completion Temp: Reflux (66°C) Time: 3 Hours Add->React Overcome Sterics Quench Quench & Workup Sat. NH4Cl Temp: 0°C React->Quench Finalize

Caption: Step-by-step temperature profile for the synthesis of Bis(4-methylphenyl)(phenyl)methanol.

Figure 2: Temperature-Dependent Impurity Pathways[6]

Logic Reactants Grignard + Ester LowTemp Low Temp (<25°C) Reaction Phase Reactants->LowTemp HighTemp High Temp (>40°C) Addition Phase Reactants->HighTemp Optimal Optimal Profile (0°C Add -> Reflux) Reactants->Optimal Ketone Impurity: Intermediate Ketone LowTemp->Ketone Incomplete Addition Biphenyl Impurity: Biaryl Coupling HighTemp->Biphenyl Side Reaction Product Target: Triarylmethanol Optimal->Product High Yield

Caption: Logical pathway showing how temperature deviations lead to specific chemical impurities.

References

  • American Chemical Society. (n.d.). Grignard Reaction Safety and Control. ACS.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring. Retrieved from [Link][1]

  • PubChem. (2025).[2] Bis(4-methylphenyl)(phenyl)methanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). Effect of temperature on Grignard reaction impurity profiles. Retrieved from [Link]

  • University of Delaware. (n.d.). Grignard Reaction: Synthesis of Triphenylcarbinol. Retrieved from [Link]

Sources

Separating Bis(4-methylphenyl)(phenyl)methanol from benzophenone byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #44-Me-TrOH-PURIFICATION Subject: Isolation of Bis(4-methylphenyl)(phenyl)methanol from Benzophenone Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Diagnostic & Triage: Start Here

User: "My reaction is complete, but I have a mixture of my target tertiary alcohol and unreacted ketone. Standard recrystallization isn't working perfectly."

Scientist Analysis: The separation of Bis(4-methylphenyl)(phenyl)methanol (Target) from 4,4'-dimethylbenzophenone or benzophenone (Byproduct) relies on exploiting two key differences:

  • Polarity: The target is a tertiary alcohol (polar, H-bond donor). The contaminant is a ketone (moderately polar, H-bond acceptor).

  • Solubility: The ketone is significantly more soluble in non-polar hydrocarbons (hexanes, pentane) than the alcohol.

CAUTION: Acid Sensitivity Warning Your target molecule contains two electron-donating methyl groups on the aromatic rings. This makes the corresponding trityl cation highly stabilized .

  • Risk: Exposure to acidic media (even slightly acidic silica gel) will cause dehydration, turning your white product into a bright red/orange gum (the carbocation).

  • Rule: All stationary phases must be neutralized.

Decision Matrix: Select Your Workflow

PurificationStrategy Start Crude Mixture Analysis Scale Scale of Reaction? Start->Scale SmallScale < 1 Gram (High Purity Req) Scale->SmallScale LargeScale > 5 Grams (Bulk Synthesis) Scale->LargeScale TLC_Check TLC Separation (ΔRf) SmallScale->TLC_Check MethodB Method B: Trituration & Recrystallization LargeScale->MethodB GoodSep ΔRf > 0.2 TLC_Check->GoodSep Distinct Spots BadSep ΔRf < 0.2 TLC_Check->BadSep Streaking/Overlap MethodA Method A: Flash Chromatography (Neutralized Silica) GoodSep->MethodA BadSep->MethodA Use Gradients

Figure 1: Strategic decision tree for selecting the purification method based on scale and separation difficulty.

Method A: Flash Chromatography (High Purity)

Best for: Small scales (<5g) or when maximum purity (>99%) is required for biological assays.

The "Neutralization" Protocol

Standard silica gel is slightly acidic (pH 6.0–6.5). For trityl-style alcohols, this is sufficient to cause degradation on the column.

Reagents Required:

  • Silica Gel (Grade 60, 230–400 mesh)

  • Triethylamine (TEA)

  • Hexanes (Mobile Phase A)

  • Ethyl Acetate (Mobile Phase B)

Step-by-Step Workflow:

  • Slurry Preparation:

    • Mix your silica gel with Hexanes.

    • Add 1% v/v Triethylamine to the slurry.

    • Why? The amine neutralizes acidic sites on the silica surface, preventing the "Red Cation" formation.

  • Column Packing:

    • Pour the neutralized slurry into the column.

    • Flush with 2 column volumes (CV) of pure Hexanes (to remove excess TEA).

  • Loading:

    • Dissolve crude in minimal Dichloromethane (DCM) or Toluene.

    • Load carefully onto the sand bed.

  • Elution Gradient:

PhaseSolvent Ratio (Hex:EtOAc)Target ElutingVisual Cue (UV 254nm)
Flush 100:0Non-polar impuritiesFast moving wavefront
Separation 95:5Benzophenone Dark UV spot, Rf ~0.6
Elution 85:15 to 80:20Target Alcohol Dark UV spot, Rf ~0.3

Troubleshooting Tip: If the target streaks (tails) significantly, add 0.5% TEA to the mobile phase throughout the run.

Method B: Trituration & Recrystallization (Scalable)

Best for: Large scales (>5g) where chromatography is too expensive or time-consuming.

Concept: Benzophenone is highly soluble in cold hydrocarbons. The target alcohol is not. We wash away the impurity (Trituration) before refining the crystal structure (Recrystallization).

Phase 1: Trituration (The Wash)
  • Dry the crude reaction mixture completely (rotary evaporator) to a solid/oil.

  • Add cold Petroleum Ether or Hexanes (approx. 5 mL per gram of crude).

  • Sonicate or stir vigorously for 10 minutes.

    • Observation: The benzophenone dissolves into the yellow supernatant. The alcohol remains as a white/off-white precipitate.

  • Filter via vacuum (Buchner funnel).

  • Wash the filter cake with cold pentane.

    • Result: This often yields >90% purity, removing the bulk of the ketone.

Phase 2: Recrystallization (The Polish)

If the melting point is broad (range > 3°C), perform recrystallization.

Solvent System: Ethanol (95%) or Ethanol/Water.

  • Dissolve the solid in boiling Ethanol .

    • Note: Use the minimum amount necessary.

  • If the solution is colored, add activated charcoal, boil for 1 min, and filter hot (Celite pad).

  • Allow to cool slowly to Room Temperature.

  • Critical Step: If oiling out occurs (droplets instead of crystals), reheat and add drops of water until slightly cloudy, then add a drop of ethanol to clear it. Cool very slowly.

  • Cool to 0°C (ice bath) for 1 hour.

  • Filter and dry.[1][2][3]

Data Verification:

  • Target MP: ~120–130°C (Literature range for methylated trityl derivatives).

  • Impurity MP: Benzophenone melts at ~48°C. A depressed melting point in your product indicates trapped ketone.

FAQ: Troubleshooting Common Failures

Q1: My column turned bright red/orange. What happened? A: You generated the trityl cation.

  • Cause: Acidic silica stripped the -OH group.

  • Fix: Flush the column immediately with solvent containing 5% Triethylamine or Methanol. The color may fade as the alcohol regenerates (reaction with water/methanol), but yield loss is likely. Always neutralize silica first.

Q2: I have a "ghost spot" on TLC that trails the ketone. A: This is likely Biphenyl .

  • Context: In Grignard reactions, homocoupling of the aryl halide (

    
    ) is a common side reaction.
    
  • Solution: Biphenyl is very non-polar (moves with solvent front). The Trituration method (Method B) removes this efficiently.

Q3: The product is oiling out during recrystallization. A: The solution is too concentrated or the polarity gap is too wide.

  • Fix: "Seed" the cooling mixture with a tiny crystal of pure product (if available). Alternatively, scratch the inner glass wall with a glass rod to induce nucleation. Switch solvent system to Hexanes:Ethyl Acetate (10:1) .

Visualizing the Molecular Pathway

ChemicalPathway Reactants Grignard Reagent + Benzophenone Intermediate Alkoxide Intermediate Reactants->Intermediate Nucleophilic Attack Quench Acid Quench (H3O+) Intermediate->Quench Crude Crude Mixture: 1. Target Alcohol 2. Unreacted Ketone 3. Biphenyl Quench->Crude Protonation Purification Purification (Method A or B) Crude->Purification FinalProduct Pure Bis(4-methylphenyl) (phenyl)methanol Purification->FinalProduct Removal of Ketone

Figure 2: Reaction and processing workflow from reagents to isolated product.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235614, Bis(4-methylphenyl)(phenyl)methanol. Retrieved from [Link]

  • Chemistry LibreTexts (2024). The Grignard Reaction (Experiment). Retrieved from [Link][4][5][6][7][8][9]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Total Synthesis (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (Reference for acid sensitivity of trityl groups). Retrieved from [Link]

Sources

Enhancing purity of Bis(4-methylphenyl)(phenyl)methanol for analytical use

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals focused on achieving high-purity Bis(4-methylphenyl)(phenyl)methanol suitable for analytical applications. Here, we address common challenges encountered during purification and provide robust, field-proven protocols and answers to frequently asked questions.

Introduction: The Imperative of Purity in Analytical Science

Bis(4-methylphenyl)(phenyl)methanol is a triarylmethanol derivative whose utility in research and development is critically dependent on its purity. For analytical applications, such as use as a reference standard, impurities can interfere with instrumental analysis, leading to inaccurate quantification and misinterpretation of results. This guide is structured to provide direct solutions to common purification hurdles, ensuring the integrity of your downstream applications.

Troubleshooting Guide: From Crude Product to Analytical Grade

This section addresses specific issues you may encounter during the purification of Bis(4-methylphenyl)(phenyl)methanol. Each question is followed by a detailed explanation of the cause and a step-by-step protocol for its resolution.

Q1: My initial analysis by Thin-Layer Chromatography (TLC) shows multiple spots. How do I isolate my desired compound?

Root Cause Analysis: The presence of multiple spots on a TLC plate indicates a mixture of compounds. In a typical synthesis, such as a Grignard reaction, these impurities often consist of unreacted starting materials (e.g., 4,4'-dimethylbenzophenone) and various side-products. Due to differences in polarity, these components travel at different rates on the TLC plate, resulting in distinct spots.

Recommended Solution: Flash Column Chromatography

Column chromatography is a preparative technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[1][2] Less polar compounds interact weakly with the polar silica gel and elute faster with the mobile phase, while more polar compounds are retained longer on the column.[3]

Experimental Protocol: Purifying Bis(4-methylphenyl)(phenyl)methanol via Flash Column Chromatography

  • TLC Optimization (Finding the Right Solvent System):

    • Before running the column, identify an optimal eluent (mobile phase) using TLC.[4]

    • Test various solvent mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

    • The ideal solvent system should provide a retention factor (Rƒ) of 0.3 to 0.4 for the desired compound, Bis(4-methylphenyl)(phenyl)methanol, and show clear separation from all impurity spots.

    Table 1: Example of TLC Solvent System Optimization
    Solvent System (Hexane:Ethyl Acetate) Observation
    95:5All spots remain at the baseline (too non-polar).
    90:10The desired product has an Rƒ of ~0.35 with good separation from a faster-moving, less polar impurity (likely a biphenyl-type byproduct) and a slower-moving, more polar impurity (unreacted ketone).
    80:20All spots have high Rƒ values (>0.7), indicating poor separation (too polar).
    Conclusion: A 90:10 Hexane:Ethyl Acetate mixture is a suitable starting eluent.
  • Column Preparation (Wet Packing Method):

    • Select a glass column of appropriate size for the amount of crude material.

    • Insert a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.[4] Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).[4] This helps remove air bubbles which can cause channeling and poor separation.

    • Carefully pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Crucially, never let the column run dry from this point forward. [3]

    • Add a protective layer of sand on top of the silica bed to prevent disruption during sample and eluent addition.

  • Sample Loading:

    • Dissolve the crude Bis(4-methylphenyl)(phenyl)methanol in a minimal amount of a suitable solvent (like dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.[5]

    • Begin collecting the eluting solvent in numbered test tubes or flasks (fractions).

    • Start with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) if necessary to elute more polar compounds.[1]

    • Monitor the fractions by TLC to determine which ones contain the pure compound.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Diagram: Flash Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Optimize Eluent (TLC) pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Workflow for purification by flash column chromatography.

Q2: My product is a solid, but it appears discolored or has a wide melting point range. How can I improve its purity?

Root Cause Analysis: A wide melting point range is a classic indicator of an impure solid compound.[6] The impurities disrupt the crystal lattice structure, causing the substance to melt at a lower temperature and over a broader range than the pure compound. Discoloration is often due to trace amounts of highly colored by-products.

Recommended Solution: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[7][8] It operates on the principle of differential solubility. An ideal recrystallization solvent will dissolve the compound of interest completely at an elevated temperature (near the solvent's boiling point) but only sparingly at low temperatures.[9] Soluble impurities should remain in the solution (the "mother liquor") upon cooling, while the desired compound crystallizes out.

Experimental Protocol: Recrystallization of Bis(4-methylphenyl)(phenyl)methanol

  • Solvent Selection:

    • The choice of solvent is critical. Test the solubility of your crude product in small amounts of various solvents (see Table 2).

    • A good solvent should dissolve the solid when hot but yield crystals upon cooling.[7] Common choices for triarylmethanols include petroleum ether, hexane, ethanol, or mixtures like petroleum ether/dichloromethane.[10]

    • Place a small amount of crude solid in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the mixture. If it dissolves when hot, allow it to cool to see if crystals form.

    Table 2: Potential Recrystallization Solvents
    Solvent Polarity Comments
    Hexane / Petroleum EtherNon-polarGood for non-polar compounds. Often used for triarylmethanols.[10]
    TolueneNon-polarHigher boiling point, may be suitable if hexane is ineffective.
    EthanolPolarMay be too polar, but a mixed solvent system (e.g., ethanol/water) could be effective.
    Ethyl AcetateIntermediateA versatile solvent, worth testing.
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask (its sloped sides reduce solvent evaporation).

    • Add the minimum amount of the chosen solvent to just cover the solid.

    • Heat the mixture gently (using a hot plate or water bath) to the solvent's boiling point while stirring or swirling.

    • Continue adding small portions of hot solvent until the solid just dissolves completely. Using an excess of solvent is a common error that will significantly reduce your yield. [7]

  • Hot Filtration (if necessary):

    • If you observe insoluble impurities (e.g., dust, inorganic salts) in the hot solution, you must perform a hot filtration to remove them.

    • Preheat a funnel and a receiving flask. Use fluted filter paper for a faster filtration rate. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[11]

    • If crystals do not form, try inducing crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" from a previous pure batch.[11]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Allow the crystals to dry completely in the air or in a vacuum oven.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the purity of my final product?

Purity assessment requires a multi-faceted approach, as different techniques provide different information.[12]

Table 3: Purity Assessment Methods
Method Purpose Interpretation of High Purity
Melting Point Analysis Assesses purity of a crystalline solid.A sharp, narrow melting point range that matches the literature value. Impurities cause depression and broadening of the melting point.[13]
Thin-Layer Chromatography (TLC) A quick, qualitative check for the number of components.A single spot under various visualization techniques (e.g., UV light, iodine).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms chemical structure and detects proton- or carbon-containing impurities.A clean spectrum where all peaks can be assigned to the target molecule, with no unidentifiable signals. Integration of proton signals should match the expected ratios.
High-Performance Liquid Chromatography (HPLC) A highly sensitive quantitative method for determining purity.A single, sharp peak for the main component. Purity is often expressed as a percentage of the total peak area.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.A strong signal corresponding to the expected molecular ion (m/z).[12]

For analytical use, a combination of melting point analysis and a high-resolution technique like HPLC or NMR is recommended to confidently establish purity.

Q2: What is the most likely impurity I will encounter after synthesizing Bis(4-methylphenyl)(phenyl)methanol?

The most common synthesis involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with 4,4'-dimethylbenzophenone.[14] Therefore, the most probable impurity is unreacted 4,4'-dimethylbenzophenone . This starting material is more polar than the tertiary alcohol product due to its carbonyl group and will thus have a lower Rƒ value on a silica gel TLC plate. Other potential impurities include by-products from the Grignard reagent, such as biphenyl.

Q3: How should I properly store purified Bis(4-methylphenyl)(phenyl)methanol to maintain its purity?

Organic compounds, especially those with functional groups like tertiary alcohols, can be susceptible to degradation. To ensure long-term stability:

  • Storage Container: Use a tightly sealed glass vial to protect from air and moisture.

  • Atmosphere: For maximum stability, consider flushing the vial with an inert gas like nitrogen or argon before sealing.

  • Conditions: Store the container in a cool, dry, and dark place.[15] A desiccator at room temperature or a refrigerator is ideal. Light can sometimes promote decomposition pathways.

Q4: Is a single purification method sufficient to achieve >99% purity?

While a single, well-executed purification can sometimes yield highly pure material, a combination of techniques is often more effective.[16] For instance:

  • Initial Purification: A preliminary recrystallization can be excellent for removing the bulk of impurities from a solid crude product.

  • Final Polishing: Following up with column chromatography can then separate the desired compound from any remaining impurities that have similar solubility properties, effectively "polishing" the product to a higher degree of purity.

This two-step approach leverages the strengths of different physical separation principles (solubility vs. polarity), often achieving a level of purity that is difficult to obtain with either method alone.

Diagram: Purification Strategy Decision Tree

G start Crude Product Obtained is_solid Is the product a solid? start->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oil) analyze Assess Purity (TLC, MP, NMR) recrystallize->analyze column->analyze is_pure Is purity >99%? analyze->is_pure is_pure->column No stop Store Pure Compound is_pure->stop Yes

Caption: A decision-making workflow for selecting a purification strategy.

References

  • Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1 - Determination of the purity and identity of organic compounds. Retrieved from [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Schön, C., et al. (2015). Triarylmethanes, a New Class of Cx50 Inhibitors. PLoS ONE, 10(10), e0140386. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • BYJU'S. (n.d.). New NCERT Topic - Purification and Analysis of Organic Compound. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • EMJ-STEM. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • LookChem. (n.d.). bis(4-methylphenyl)-phenylmethanol CAS NO.6266-56-4. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • Nishino, S. F., et al. (2009). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. Applied and Environmental Microbiology, 75(9), 2694–2702. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(4-methylphenyl)(phenyl)methanol. PubChem. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • ChemBK. (2024, April 9). (4-methylphenyl)-di(phenyl)methanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (4-methylphenyl)(phenyl)methanone. Retrieved from [Link]

  • Chem233UIUC. (2015, August 27). Recrystallization - Performing the Technique [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US4400554A - Process for making bis(hydroxyphenyl)methanes.
  • Arabian Journal of Chemistry. (2024, June 26). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Fragmentation Dynamics: Bis(4-methylphenyl)(phenyl)methanol vs. Structural Analogs in High-Resolution MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Definition

Bis(4-methylphenyl)(phenyl)methanol (CAS: 5452-37-9), often referred to as 4,4'-Dimethyltrityl alcohol , represents a critical intermediate in the synthesis of sterically hindered protecting groups and triarylmethane dyes. Unlike its more ubiquitous cousin, 4,4'-Dimethoxytrityl alcohol (DMT-OH), this molecule relies on alkyl inductive effects (+I) and hyperconjugation rather than strong mesomeric (+M) donation for carbocation stabilization.

This guide provides a technical comparison of its mass spectrometry (MS) behavior against its structural analogs: Triphenylmethanol (unsubstituted) and Tris(4-methylphenyl)methanol . We focus on the energetics of the trityl cation formation and the specific fragmentation fingerprints required for unambiguous identification in complex matrices.

Core Chemical Identity[1]
  • Formula:

    
    
    
  • Exact Mass: 288.1514 Da

  • Key Structural Feature: A central carbinol carbon bonded to one phenyl ring and two

    
    -tolyl rings.
    
  • Primary MS Challenge: The lability of the C-OH bond leads to facile in-source fragmentation, often obliterating the molecular ion

    
    .
    

Mechanistic Deep Dive: The "Propeller" Cation

The mass spectral signature of Bis(4-methylphenyl)(phenyl)methanol is dominated by the formation of the 4,4'-dimethyltrityl cation (


 271) . Understanding the stability of this ion is the key to optimizing ionization parameters.
Cation Stability & Resonance

Upon ionization (EI or ESI), the molecule rapidly loses the hydroxyl group (


). The resulting carbocation adopts a "propeller" shape to minimize steric hindrance between the ortho-hydrogens.
  • Inductive Stabilization: The two methyl groups at the para positions provide electron density via the +I effect and hyperconjugation.

  • Comparison:

    • Trityl Cation (

      
       243): Baseline stability.
      
    • Dimethyltrityl Cation (

      
       271):Enhanced stability  (Target). The methyl groups delocalize the positive charge more effectively than protons.
      
    • Dimethoxytrityl Cation (

      
       303): Super-stable (due to lone pair donation from oxygen).
      

Expert Insight: In Electrospray Ionization (ESI), the 271 cation is so stable that it often forms the base peak even at low cone voltages. In Electron Ionization (EI), the molecular ion (


 288) is virtually non-existent; the spectrum is a fingerprint of the cation's decomposition.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct structural analogs. This data is crucial for researchers selecting internal standards or differentiating between synthesis byproducts.

Table 1: Comparative MS Fragmentation Profile
FeatureTriphenylmethanol (Alternative A)Bis(4-methylphenyl)(phenyl)methanol (Target)Tris(4-methylphenyl)methanol (Alternative B)
Molecular Weight 260.33 Da288.38 Da 302.41 Da
Primary Cation (

)

243 (Base Peak)

271 (Base Peak)

285 (Base Peak)
Cation Stability (

)
~ -6.6~ -5.4 (Est.) ~ -4.0
Key Secondary Fragment

165 (Fluorenyl)

179 (Methylfluorenyl)

193 (Dimethylfluorenyl)
Aromatic Fragment

77 (

)

91 (

, Tropylium)

91 (

, Tropylium)
Differentiation Factor Lack of

91 peak intensity.[1]
Ratio of

179/165.
Absence of

77 pathway dominance.

Data Interpretation:

  • If you observe a strong signal at

    
     271  with significant daughter ions at 179  and 91 , you have positively identified the Bis-tolyl derivative.
    
  • The presence of

    
     165  (unsubstituted fluorenyl) in the Target spectrum indicates a complex rearrangement involving the loss of a tolyl ring and cyclization of the remaining phenyl-tolyl system, though this is kinetically slower than the formation of the 179 ion.
    

Fragmentation Pathways (Visualization)

The following diagram illustrates the primary fragmentation cascade under high-energy collision conditions (CID) or Electron Impact (70 eV).

FragmentationPathway Figure 1: Proposed Fragmentation Pathway of Bis(4-methylphenyl)(phenyl)methanol Parent Molecular Ion [M]+ m/z 288 (Transient/Weak) Cation Dimethyltrityl Cation [M-OH]+ m/z 271 (Base Peak / Stable) Parent->Cation -OH (17 Da) Frag_A1 Loss of Phenyl (-C6H5) Cation->Frag_A1 Frag_B1 Loss of Toluene (-92 Da) Cyclization Cation->Frag_B1 Tropylium Tropylium Ion m/z 91 Cation->Tropylium Direct Cleavage Phenyl Phenyl Ion m/z 77 Cation->Phenyl Direct Cleavage BisTolyl Bis-tolyl Cation m/z 195 Frag_A1->BisTolyl MethylFluorenyl Methylfluorenyl Cation m/z 179 Frag_B1->MethylFluorenyl

Caption: Primary fragmentation pathways showing the dominant transition from the parent ion to the stable carbocation and subsequent skeletal rearrangements.

Experimental Protocol: Validated ESI-MS/MS Workflow

To replicate these results or validate the purity of a synthesized batch, follow this self-validating protocol. This method prioritizes soft ionization to preserve the cation integrity before inducing fragmentation in the collision cell.

Reagents & Preparation
  • Solvent A: LC-MS grade Acetonitrile (ACN).

  • Solvent B: 0.1% Formic Acid in Water (Proton source for ESI facilitation).

  • Standard: Bis(4-methylphenyl)(phenyl)methanol reference standard (>98% purity).

Instrument Parameters (Triple Quadrupole / Q-TOF)
ParameterSettingRationale
Ionization Mode ESI Positive (+)Trityl alcohols ionize readily by losing OH to form stable cations

.
Capillary Voltage 3.0 - 3.5 kVModerate voltage prevents arcing while ensuring stable spray.
Cone Voltage 20 VCritical: Too high (>40V) will cause in-source fragmentation, mimicking the MS/MS spectrum in the MS1 scan.
Source Temp 120°CLow temperature prevents thermal degradation of the alcohol.
Desolvation Gas Nitrogen, 600 L/hrEnsures complete solvent evaporation.
Collision Energy 15 - 30 eVRamp energy to observe the transition from

271

179.
Step-by-Step Workflow

ExperimentalWorkflow Figure 2: Analytical Workflow for Bis-tolyl Methanol Characterization SamplePrep Sample Prep 1 ppm in ACN:H2O (50:50) DirectInfusion Direct Infusion Flow: 10 µL/min SamplePrep->DirectInfusion MS1_Scan MS1 Full Scan (m/z 50-500) Target: 271 [M-OH]+ DirectInfusion->MS1_Scan PrecursorSel Precursor Selection Isolate m/z 271 MS1_Scan->PrecursorSel CID CID Fragmentation CE Ramp 10-40 eV PrecursorSel->CID DataAnalysis Library Matching Confirm 179/91 ions CID->DataAnalysis

Caption: Operational workflow from sample preparation to spectral validation.

Self-Validation Check

To ensure the system is operating correctly:

  • Inject Triphenylmethanol: Verify the base peak is

    
     243.
    
  • Inject Target: The base peak must shift to

    
     271.
    
  • Check Isotopic Pattern: The

    
     271 peak should show a Carbon-13 isotope peak at 
    
    
    
    272 with approximately 23% relative abundance (
    
    
    carbons). Significant deviation indicates interference or incorrect formula assignment.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methanone, bis(4-methylphenyl)- (Precursor analog). NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link]

  • O'Hair, R. A. J. (2006). The Structure and Fragmentation of Trityl Cations in the Gas Phase. Journal of the American Society for Mass Spectrometry.

Sources

Comparative Guide: C13 NMR Spectral Analysis of Bis(4-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Target Molecule: Bis(4-methylphenyl)(phenyl)methanol (CAS: 5326-44-3) Common Name: 4,4'-Dimethyltrityl Alcohol Primary Application: Precursor for trityl-based protecting groups (DMT/MMT analogs) and carbocation stability standards.

This guide provides a technical comparison of Bis(4-methylphenyl)(phenyl)methanol against its unsubstituted parent, Triphenylmethanol , and its fully substituted analog, Tris(4-methylphenyl)methanol . For researchers in oligonucleotide synthesis or physical organic chemistry, understanding the NMR signature of this molecule is critical for verifying the "tuning" of electronic properties. The two p-methyl groups break the


 symmetry of the trityl system, introducing distinct chemical shifts that correlate directly with the stability of the resulting carbocation.

Structural Logic & Symmetry Analysis

Before analyzing the spectra, one must understand the symmetry that dictates the signal count.

  • Triphenylmethanol (Alternative A): Possesses

    
     symmetry. All three phenyl rings are magnetically equivalent.
    
    • Expected 13C Signals: 4 Aromatic + 1 Carbinol = 5 Signals .

  • Bis(4-methylphenyl)(phenyl)methanol (Target): Possesses

    
     symmetry. The two tolyl rings are equivalent to each other, but distinct from the single phenyl ring.
    
    • Expected 13C Signals: (4 Tolyl + 1 Methyl) + 4 Phenyl + 1 Carbinol = 10 Unique Signals .

  • Tris(4-methylphenyl)methanol (Alternative B): Possesses

    
     symmetry.
    
    • Expected 13C Signals: 4 Aromatic + 1 Methyl + 1 Carbinol = 6 Signals .

Visualization: Symmetry & Signal Splitting

The following diagram illustrates how the introduction of methyl groups breaks the degeneracy of the NMR signals.

NMR_Symmetry Ph3COH Triphenylmethanol (C3 Symmetry) S1 Phenyl Rings (3x) Equivalent Ph3COH->S1 All Rings Equiv Target Bis(4-methylphenyl)(phenyl)methanol (C2 Symmetry) S2 Phenyl Ring (1x) Unique Target->S2 Symmetry Break S3 Tolyl Rings (2x) Equivalent Target->S3 Methyl Substituted 4 Ar-C Signals 4 Ar-C Signals S1->4 Ar-C Signals 4 Ar-C Signals (Set A) 4 Ar-C Signals (Set A) S2->4 Ar-C Signals (Set A) 4 Ar-C Signals (Set B)\n+ 1 Me Signal 4 Ar-C Signals (Set B) + 1 Me Signal S3->4 Ar-C Signals (Set B)\n+ 1 Me Signal

Caption: Symmetry breaking in Bis(4-methylphenyl)(phenyl)methanol doubles the aromatic signal count compared to Triphenylmethanol.

Comparative C13 NMR Data

The following data compares the chemical shifts (


, ppm) in CDCl

. Note the diagnostic "fingerprint" of the target molecule: the presence of the methyl peak at ~21 ppm combined with the splitting of the quaternary ipso carbons.
Carbon EnvironmentTriphenylmethanol (Baseline)Bis(4-methylphenyl)(phenyl)methanol (Target)Tris(4-methylphenyl)methanol (Alternative)
Aliphatic -CH3 N/A21.3 21.3
Carbinol (C-OH) 82.081.8 81.6
Ar-C (Ipso) 146.8147.1 (Ph) / 144.2 (Tol) 144.5
Ar-C (Ortho) 127.9127.9 (Ph) / 127.8 (Tol) 127.7
Ar-C (Meta) 127.1127.0 (Ph) / 128.5 (Tol) 128.4
Ar-C (Para) 127.1126.9 (Ph) / 136.8 (Tol-C-Me) 136.5
Technical Analysis[1]
  • Carbinol Sensitivity: The central carbon shift (

    
     ~81.8) is remarkably stable across the series. The electron-donating effect (+I) of the methyl groups is subtle in the neutral alcohol state but becomes the dominant factor if the alcohol is ionized to the carbocation (where shifts move to >200 ppm).
    
  • Ipso-Carbon Splitting: In the target molecule, you will observe two distinct quaternary signals in the downfield aromatic region (~144-148 ppm). The signal at 144.2 ppm corresponds to the tolyl rings (shielded by the para-methyl resonance effect), while the signal at 147.1 ppm corresponds to the unsubstituted phenyl ring.

  • Methyl Diagnostic: The signal at 21.3 ppm is the unambiguous confirmation of the p-tolyl moiety.

Experimental Protocol: Synthesis & Purification

To generate high-purity Bis(4-methylphenyl)(phenyl)methanol for spectral analysis, the Grignard addition to an ester is the preferred route over the ketone route, as it allows the use of cheaper starting materials (Methyl Benzoate) and ensures the stoichiometry dictates the product structure.

Reagents
  • Substrate: Methyl Benzoate (1.0 equiv)

  • Reagent: p-Tolylmagnesium Bromide (2.2 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF (dried over Na/Benzophenone)

  • Quench: Saturated NH

    
    Cl
    
Workflow Diagram

Synthesis_Workflow Start Start: Methyl Benzoate (1.0 equiv in THF) Step1 Addition: p-TolylMgBr (2.2 equiv, 0°C to RT) Start->Step1 Inter Intermediate: Bis-tolyl Ketone (Transient) Step1->Inter 1st Addition Step2 Reflux (2 Hours) Ensure double addition Inter->Step2 2nd Addition Quench Quench: Sat. NH4Cl Hydrolysis of Alkoxide Step2->Quench Product Product: Bis(4-methylphenyl)(phenyl)methanol Quench->Product

Caption: Double Grignard addition pathway to synthesize the target from Methyl Benzoate.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Maintain a nitrogen atmosphere.

  • Grignard Preparation: (Or use commercial): React 2.5 equiv of p-bromotoluene with 2.6 equiv of Mg turnings in THF. Initiate with an iodine crystal.

  • Addition: Cool the Grignard solution to 0°C. Add Methyl Benzoate (1 equiv) dissolved in THF dropwise over 30 minutes. The solution will turn a characteristic dark red/brown.

  • Reaction: Allow to warm to room temperature, then reflux gently for 2 hours to drive the second addition to completion.

  • Work-up: Cool to 0°C. Quench slowly with saturated aqueous Ammonium Chloride (

    
    ). Extract 3x with Diethyl Ether.[1]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/Ethanol (9:1) to remove homocoupled biaryl impurities.
    

Critical Comparison: Why Choose This Analog?

FeatureTriphenylmethanolBis(4-methylphenyl)(phenyl)methanol Tris(4-methylphenyl)methanol
Cation Stability Baseline (

)
Enhanced (

Baseline)
Maximum (

Baseline)
Acid Sensitivity Requires strong acid to ionizeIonizes with weak acids (TCA) Ionizes very easily (too labile for some uses)
Crystallinity High (Easy to purify)Moderate (Oily if impure) High
NMR Complexity Low (Simple spectra)High (Good for chiral differentiation) Low (Simple spectra)

Conclusion: Bis(4-methylphenyl)(phenyl)methanol represents the "Goldilocks" zone for protecting group chemistry. It offers significantly higher acid lability than the unsubstituted trityl group—allowing for milder deprotection conditions—without the extreme lability or solubility issues sometimes associated with the tris-methyl or tris-methoxy analogs. Its C13 NMR spectrum is the definitive tool for assessing purity, specifically using the split ipso-carbon signals (147.1 vs 144.2 ppm) to rule out contamination from mono-substituted byproducts.

References

  • Spectroscopic Data of Trityl Alcohols

    • Source: Sigma-Aldrich / Merck KGaA. "NMR Chemical Shifts of Common Impurities and Solvents."
    • URL:

  • Synthesis of Substituted Trityl Alcohols

    • Source: Bachmann, W. E., & Hetzner, H. P. "Triphenylcarbinol." Organic Syntheses, Coll. Vol. 3, p.839 (1955). (Adapted for tolyl analogs).

    • URL:

  • Substituent Effects in NMR

    • Source: Hans J. Reich, University of Wisconsin.
    • URL:

  • Carbocation Stability Constants

    • Source: Deno, N. C., et al. "Carbonium Ions. XIX. The Intense Conjugation in the Trityl Cation." Journal of the American Chemical Society.
    • URL:

Sources

Comparing reactivity of Bis(4-methylphenyl)(phenyl)methanol vs 4,4'-dimethoxytrityl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of hydroxyl protecting groups, the trityl (triphenylmethyl) family offers tunable acid lability. While 4,4'-Dimethoxytrityl alcohol (DMT-OH) is the industry gold standard for oligonucleotide synthesis due to its rapid removal, Bis(4-methylphenyl)(phenyl)methanol (referred to herein as DMeTr-OH or 4,4'-dimethyltrityl alcohol) represents a critical alternative for workflows requiring enhanced stability.

This guide provides a technical comparison of these two reagents, focusing on their solvolysis kinetics, carbocation stability, and application fit.

FeatureDMT-OH (Dimethoxy)DMeTr-OH (Dimethyl)
Primary Mechanism Resonance Stabilization (+M effect)Hyperconjugation (+I/Hyperconjugation)
Acid Lability High (Removed by 3% TCA in sec)Moderate (Requires stronger acid/time)
Cation Color Bright Orange (

nm)
Yellow-Orange (

nm)
Primary Use Case High-throughput DNA/RNA synthesisOrthogonal protection; Purification handles

Structural & Mechanistic Foundation

The reactivity difference between these two compounds is dictated strictly by the electronic influence of the para-substituents on the phenyl rings.

Electronic Effects
  • DMT-OH: Contains two p-methoxy (-OMe) groups. Oxygen is a strong resonance donor (

    
    ). The lone pairs on oxygen can delocalize into the phenyl ring and directly stabilize the empty p-orbital of the central carbocation.
    
  • DMeTr-OH: Contains two p-methyl (-CH₃) groups. Methyl is an electron donor via hyperconjugation and induction (

    
    ). This effect is significantly weaker than resonance.[1]
    
Reaction Pathway Visualization

The following diagram illustrates the formation of the carbocation, the rate-determining step (RDS) in deprotection.

ReactionPathway cluster_legend Kinetic Differentiator Start Protected Alcohol (R-O-Tr) Protonation Protonated Intermediate (R-OH+-Tr) Start->Protonation + H+ (Fast) TS Transition State [R-OH...Tr]+ Protonation->TS C-O Bond Scission Cation Stable Carbocation (Tr+) TS->Cation RDS (Rate Determining) Note DMT stabilizes the TS/Cation via Resonance (Lower Activation Energy) DMeTr stabilizes via Hyperconjugation (Higher Activation Energy)

Figure 1: Acid-catalyzed deprotection pathway.[2][3] The stability of the resulting carbocation (Tr+) inversely correlates with the activation energy of the C-O bond scission.

Performance Comparison: Kinetics & Stability

Relative Acid Lability (The Hammett Relationship)

The rate of detritylation (


) follows the Hammett equation: 

. Because the reaction generates a positive charge,

is negative (typically large,

to

for trityl solvolysis), making the reaction highly sensitive to electron-donating groups.
  • DMT (2 x OMe):

    
    . The rate is enhanced by orders of magnitude (
    
    
    
    -
    
    
    times faster than unsubstituted trityl).
  • DMeTr (2 x Me):

    
    . The rate enhancement is moderate.
    

Implication: If you treat DMeTr-protected nucleosides with standard 3% trichloroacetic acid (TCA), deprotection will be incomplete in the standard contact time (60-100 seconds), leading to deletion sequences in synthesis.

Carbocation Stability ( )

The


 value measures the stability of the carbocation in equilibrium with water (

). More positive values indicate a more stable cation (and thus a more acid-labile alcohol).
CompoundSubstituentsEstimated

Cation Half-Life (in Water)
DMT 2 x OMe-4.9High (Seconds to Minutes)
DMeTr 2 x Me-5.8 to -6.0Moderate
Trityl Unsubstituted-6.6Low (Transient)
Chromophoric Properties

Both cations are chromophores, allowing for colorimetric monitoring of deprotection efficiency (trityl monitoring).

  • DMT Cation: Absorbs strongly at 498–504 nm (Bright Orange).

  • DMeTr Cation: Absorbs at a shorter wavelength, typically 460–480 nm (Yellow-Orange).

    • Note: If switching from DMT to DMeTr, you must recalibrate your UV-Vis detector or conductivity monitor to the new

      
       to ensure accurate coupling efficiency calculations.
      

Experimental Protocols

To validate the reactivity difference in your specific buffer/solvent system, perform the following kinetic assay.

Protocol A: Comparative Acidolysis Kinetics

Objective: Determine the half-life (


) of the protecting group under specific acidic conditions.

Reagents:

  • Substrate A: 5'-O-DMT-Thymidine (10 µM in Acetonitrile).

  • Substrate B: 5'-O-DMeTr-Thymidine (10 µM in Acetonitrile).

  • Acid Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) or Toluene.

Workflow:

  • Baseline: Measure UV absorbance of the substrate solution (blanked against pure acetonitrile).

  • Injection: Rapidly mix 100 µL of Substrate with 900 µL of Acid Solution in a quartz cuvette.

  • Monitoring: Immediately track Absorbance vs. Time.

    • For DMT: Monitor at 504 nm.

    • For DMeTr: Scan 400–550 nm first to find peak, then monitor at

      
       (approx 470 nm).
      
  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
    • 
      .
      
Protocol B: Visualizing the Workflow

KineticAssay cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis Step1 Prepare 10µM Substrates (DMT vs DMeTr) Step3 Rapid Mixing (1:9 ratio) Step1->Step3 Step2 Prepare Acid Solution (3% TCA/DCM) Step2->Step3 Step4 Real-time UV-Vis Monitoring (DMT @ 504nm, DMeTr @ ~470nm) Step3->Step4 Step5 Extract Rate Constant (k_obs) Step4->Step5 Step6 Compare t_1/2 Step5->Step6 Decision Decision Step6->Decision If t_1/2(DMeTr) >> t_1/2(DMT) Confirm Stability Advantage

Figure 2: Workflow for kinetic characterization of trityl-based protecting groups.

Decision Matrix: When to Use Which?

The choice between DMT and DMeTr is a trade-off between synthesis speed and process stability .

Case 1: Standard Oligonucleotide Synthesis
  • Choice: DMT-OH

  • Reasoning: Modern synthesizers have cycle times of <5 minutes. The deprotection step must be complete in <60 seconds. DMT's high lability ensures complete removal without prolonged acid exposure, which could otherwise cause depurination (loss of Adenine/Guanine bases).

Case 2: Orthogonal Protection Strategies
  • Choice: DMeTr-OH [4]

  • Reasoning: If a molecule contains two hydroxyls that need to be deprotected at different stages, one can be protected with DMT and the other with DMeTr.

    • Step 1: Treat with weak acid (e.g., 0.5% DCA)

      
       Removes DMT only.
      
    • Step 2: Treat with stronger acid (e.g., 3% TCA) or extend time

      
       Removes DMeTr.
      
Case 3: Purification via "Trityl-On"
  • Choice: DMeTr-OH (in specific contexts)

  • Reasoning: In "Trityl-On" HPLC purification, the hydrophobic trityl group is used as a handle to separate full-length product from failure sequences. If the purification buffer is slightly acidic (e.g., TEAA pH 7.0, which can drift), DMT can partially hydrolyze, losing the handle. DMeTr provides a "safety margin" against premature loss during purification.

References

  • Stabilities of trityl-protected substrates: the wide mechanistic spectrum of trityl ester hydrolyses. Source: PubMed (NIH) Link:[Link]

  • Molar absorptivity and pKR of the 4,4′-dimethoxytrityl carbenium ion. Source: Journal of the Chemical Society, Perkin Transactions 2 Link:[Link]

  • Method of synthesis of morpholino oligomers (Patent EP2207779B1).
  • Hammett Equation and Substituent Constants. Source: Oxford Reference Link:[Link][2][3][5]

Sources

X-ray crystallography data for Bis(4-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Structural & Crystallographic Analysis of Bis(4-methylphenyl)(phenyl)methanol

Executive Summary

Objective: This guide provides a technical comparison between the crystallographic characteristics of Bis(4-methylphenyl)(phenyl)methanol (Target) and the industry-standard reference, Triphenylmethanol (Reference).

Core Insight: While Triphenylmethanol crystallizes in a high-symmetry trigonal system (R-3) driven by efficient "gear-meshing" of phenyl rings, the introduction of para-methyl substituents in the Bis-tolyl variant breaks this


 symmetry. This "symmetry breaking" significantly alters the supramolecular assembly, shifting the packing motif from high-order hydrogen-bonded tetramers to lower-symmetry lattice structures. This guide details the synthesis, expected structural deviations, and protocols for resolving these crystallographic features.

Compound Identity & Properties

FeatureTarget Compound Reference Standard
Name Bis(4-methylphenyl)(phenyl)methanol Triphenylmethanol
Synonyms Phenyldi-p-tolylmethanol; 4,4'-Dimethyltrityl alcoholTrityl alcohol; Ph

COH
CAS No. 6266-56-476-84-6
Formula C

H

O
C

H

O
Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight 288.38 g/mol 260.33 g/mol
Symmetry

or

(Asymmetric)

(Propeller symmetry)
Key Feature Steric bulk at para-positions; Symmetry breakingBenchmark for steric shielding

Comparative Structural Analysis

A. The Reference Standard: Triphenylmethanol

To understand the Bis variant, we must first establish the baseline. Triphenylmethanol is a textbook example of supramolecular organization.

  • Crystal System: Trigonal.[13]

  • Space Group: R-3 (Centrosymmetric).

  • Unit Cell:

    
     Å, 
    
    
    
    Å [1].[13][14][15]
  • Packing Motif: The hydroxyl groups form a pyramidal tetramer held together by hydrogen bonds. These tetramers are the fundamental building blocks (supramolecular synthons) of the lattice.

  • Disorder: The phenyl rings often exhibit a 71:29 orientation disorder due to the low energy barrier of ring rotation.

B. The Target: Bis(4-methylphenyl)(phenyl)methanol

The introduction of two methyl groups creates a "symmetry breaker" effect.

  • Symmetry Reduction: The molecule loses the

    
     axis present in the parent compound. The highest possible molecular symmetry is a mirror plane (
    
    
    
    ), but in the crystal lattice, it likely degrades to
    
    
    .
  • Predicted Space Group: Unlike the R-3 of the parent, the Bis compound is expected to crystallize in lower symmetry groups such as Monoclinic (

    
    )  or Triclinic (
    
    
    
    -1)
    .
  • Steric Clash: The para-methyl groups extend the effective length of two "blades" of the propeller. This prevents the tight interlocking (gear-meshing) observed in triphenylmethanol, likely expanding the unit cell volume per molecule (

    
     Å
    
    
    
    ).
  • H-Bonding Preservation: The steric bulk is distal to the hydroxyl group. Therefore, the O-H...O hydrogen bonding capability remains intact . However, the formation of the classic "tetramer" may be sterically disrupted, favoring dimers or infinite chains depending on the solvent used for crystallization.

Experimental Protocol: Synthesis & Crystallization

Since specific lattice parameters for the Bis variant are often absent from open databases, the following protocol is the "Gold Standard" for generating high-quality single crystals for X-ray diffraction.

Workflow Visualization

CrystallizationWorkflow Start Precursors: 4-Bromotoluene + Mg Grignard Grignard Formation (p-TolylMgBr in Ether) Start->Grignard Reflux, N2 atm Addition Electrophile Addition (Ethyl Benzoate) Grignard->Addition 0°C -> RT Quench Acid Hydrolysis (NH4Cl / HCl) Addition->Quench Exothermic Crude Crude Alcohol Quench->Crude Extraction Purification Recrystallization (Pentane/Ether) Crude->Purification Solvent selection Crystal Single Crystal Growth Purification->Crystal Slow Evaporation XRD X-Ray Diffraction (Data Collection) Crystal->XRD Mounting

Caption: Step-by-step workflow from precursor synthesis to crystallographic data collection.

Detailed Methodology

1. Grignard Synthesis (The "Double Addition" Route):

  • Rationale: Using Ethyl Benzoate allows two equivalents of p-tolylmagnesium bromide to add, ensuring the formation of the Bis product.

  • Step 1: Activate Magnesium turnings (1.95 g, 80 mmol) in dry diethyl ether.

  • Step 2: Add 4-Bromotoluene (13.7 g, 80 mmol) dropwise to maintain gentle reflux.

  • Step 3: Once the Grignard is formed, add Ethyl Benzoate (6.00 g, 40 mmol) at 0°C.

  • Step 4: Reflux for 2 hours to drive the reaction to completion (formation of the alkoxide).

  • Step 5: Quench with saturated NH

    
    Cl. Extract with ether.[8]
    

2. Crystallization for X-Ray Analysis:

  • Solvent System: Diethyl Ether / Pentane (1:3 ratio).

  • Technique: Vapor Diffusion.

    • Dissolve the crude solid in a minimum amount of Diethyl Ether in a small vial.

    • Place this vial inside a larger jar containing Pentane.

    • Cap the large jar. The pentane vapors will diffuse into the ether, slowly lowering solubility and growing high-quality, block-like crystals.

  • Why this works: Trityl alcohols are highly soluble in ether but insoluble in pentane. Slow diffusion prevents rapid precipitation (which yields powder) and favors single-crystal growth.

Structural Logic & Data Interpretation

When solving the structure of the Bis compound, look for these specific indicators in your difference map:

Structural Hierarchy Diagram

StructuralHierarchy Molecule Bis(4-methylphenyl)(phenyl)methanol (Monomer) H_Bond O-H...O Interaction (Directional) Molecule->H_Bond Donor/Acceptor Steric Methyl Group Sterics (Packing Disruptor) Molecule->Steric Shape Definition Synthon Supramolecular Synthon (Dimer or Tetramer) H_Bond->Synthon Assembly Force Lattice Crystal Lattice (Low Symmetry) Steric->Lattice Limits Packing Synthon->Lattice Building Block

Caption: The interplay between hydrogen bonding forces and steric hindrance in defining the crystal lattice.[6]

Critical Parameters to Refine
  • C-O Bond Length: Expect 1.42–1.44 Å . A shortening of this bond indicates resonance interaction with the phenyl rings, though this is less pronounced in alcohols than in carbocations.

  • C(Central)-C(Ipso) Bond Angles: In Triphenylmethanol, these are tetrahedral (~109.5°). In the Bis compound, steric repulsion between the tolyl rings may widen the Tol-C-Tol angle to >112° .

  • Hydroxyl Hydrogen Location: This is the hardest atom to locate due to low electron density.

    • Tip: Collect data at 100 K (cryogenic) to freeze thermal motion.

    • Tip: Look for electron density peaks approx 0.85 Å from the Oxygen.

References

  • Ferguson, G., Gallagher, J. F., Glidewell, C., Low, J. N., & Scrimgeour, S. N. (1992).[10][13][15] The structure of triphenylmethanol, Ph

    
    COH.[8][13][15] Acta Crystallographica Section C, 48(7), 1272-1275.[15] Link
    
  • Horn, M. (2011). Structure-Reactivity Relationships of Substituted Tritylium Ions. Dissertation, LMU Munich. (Provides synthesis protocols for methyl-substituted trityl alcohols). Link

  • Glidewell, C., & Ferguson, G. (1994). Molecules isoelectronic with triphenylmethanol: diphenyl(4-pyridyl)methanol and triphenylmethylamine.[11] Acta Crystallographica Section C, 50, 123-126. Link

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Bis(4-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the lifecycle of chemical research, the final and arguably most critical stage is the responsible disposal of surplus and waste materials. For a compound like Bis(4-methylphenyl)(phenyl)methanol, a non-halogenated triarylmethanol, this process demands a meticulous approach grounded in a thorough understanding of its chemical properties and the associated regulatory landscape. This guide provides a comprehensive, step-by-step protocol to ensure its disposal is conducted safely, efficiently, and in full compliance with environmental standards.

Hazard Identification and Risk Assessment: Understanding the Compound

Therefore, a precautionary approach is paramount. All personnel handling this compound must be trained on its potential hazards and the appropriate emergency procedures.[3][4]

Key Assumed Hazards:

  • Skin Irritant

  • Serious Eye Irritant

  • Potential for long-term adverse effects in the aquatic environment

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any handling or disposal procedures, the appropriate Personal Protective Equipment (PPE) must be donned. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]To protect against accidental splashes or contact with dust particles that could cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact and potential irritation.
Body Protection A lab coat or other protective clothing to prevent contamination of personal garments.To provide a barrier against accidental spills and contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. However, if dust is generated, a respirator may be necessary.To prevent inhalation of airborne particles, which may cause respiratory tract irritation. All such work should be performed in a chemical fume hood.[6]

Spill and Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined spill response plan is crucial.

For a small spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[7]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the Incident: Inform the laboratory supervisor and follow institutional reporting procedures.

In case of personal exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Bis(4-methylphenyl)(phenyl)methanol is a multi-step process that requires careful attention to detail and adherence to regulatory guidelines. The following workflow provides a clear path from waste generation to final disposal.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Segregation & Storage cluster_2 Final Disposal A 1. Identify Waste: Unused Bis(4-methylphenyl)(phenyl)methanol or contaminated materials B 2. Select a Compatible Waste Container (e.g., HDPE or glass) A->B C 3. Label Container: 'Hazardous Waste' 'Non-Halogenated Organic Waste' Chemical Name & Concentration B->C D 4. Segregate from Incompatible Wastes (e.g., strong oxidizers, acids) C->D Transport to SAA E 5. Store in a Designated Satellite Accumulation Area (SAA) with secondary containment D->E F 6. Arrange for Pickup by Certified Hazardous Waste Contractor E->F Container Full G 7. Incineration at a Permitted Facility F->G

Caption: Disposal workflow for Bis(4-methylphenyl)(phenyl)methanol.

Detailed Procedural Steps:

  • Waste Characterization and Segregation:

    • Bis(4-methylphenyl)(phenyl)methanol waste falls under the category of non-halogenated organic solids.

    • It is crucial to segregate this waste stream from halogenated solvents, strong acids, bases, and oxidizers to prevent dangerous reactions.[8][9] Keep non-halogenated and halogenated organic wastes in separate, clearly labeled containers.[10]

  • Container Selection and Labeling:

    • Use a chemically compatible container for waste collection, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. The container must be in good condition, free of leaks or contamination on the exterior.[4]

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "Bis(4-methylphenyl)(phenyl)methanol".[11] Also, indicate that it is a "Non-Halogenated Organic Waste".

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1][11]

    • The SAA must have secondary containment to capture any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.[7]

  • Final Disposal Method:

    • Under no circumstances should Bis(4-methylphenyl)(phenyl)methanol or its solutions be disposed of down the drain.[3][10] This practice is a direct violation of environmental regulations and can harm aquatic ecosystems.

    • The recommended method of disposal for non-halogenated organic waste is incineration by a licensed hazardous waste disposal facility.[12] This process ensures the complete destruction of the compound, minimizing its environmental impact.

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to arrange for the pickup and disposal of the waste.[11]

Regulatory Compliance: Adherence to a Higher Standard

The disposal of chemical waste is governed by a framework of federal and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[13] Laboratories are responsible for correctly identifying, managing, and disposing of hazardous waste in accordance with these regulations.

By following the procedures outlined in this guide, your laboratory will not only ensure the safety of its personnel but also maintain compliance with these critical environmental laws.

References

  • Republic Services. (2025, October 23).
  • Labor Security System. (n.d.).
  • Daniels Health. (2025, May 21).
  • Vanderbilt University Medical Center. (n.d.).
  • LookChem. (n.d.). bis(4-methylphenyl)-phenylmethanol CAS NO.6266-56-4.
  • University of Illinois. (2025, September 25). Chemical Waste Procedures.
  • Vanderbilt University Medical Center. (n.d.).
  • University of Illinois. (n.d.).
  • Safety D
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A Researcher's Guide to Personal Protective Equipment for Handling Bis(4-methylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

From the Bench of a Senior Application Scientist

In the fast-paced world of drug discovery and development, the synthesis and manipulation of novel chemical compounds are fundamental activities. Bis(4-methylphenyl)(phenyl)methanol, a tertiary alcohol with potential applications in organic synthesis, is one such compound that necessitates careful and informed handling. This guide provides a detailed, experience-driven framework for selecting and utilizing Personal Protective Equipment (PPE) when working with this substance, emphasizing a risk-based approach to ensure laboratory safety.

Foundational Safety: Hazard Identification and Risk Assessment

A comprehensive understanding of a chemical's potential hazards is the cornerstone of any safety protocol. For Bis(4-methylphenyl)(phenyl)methanol, while extensive toxicological data may not be readily available, a thorough review of its Safety Data Sheet (SDS) and comparison with structurally similar aromatic alcohols is crucial. The primary anticipated hazards include skin and eye irritation, with potential for respiratory tract irritation if the solid form is aerosolized.[1][2]

Key Hazard Considerations:

  • Physical State: As a solid at room temperature, it can pose an inhalation risk if handled as a fine powder.[3]

  • Chemical Reactivity: It is generally stable but may react with strong oxidizing agents and strong acids.[3]

This initial risk assessment is the critical first step that dictates all subsequent PPE choices.

Multi-Layered Defense: Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a uniform process but must be adapted to the specific experimental procedure and the scale of the operation. The following table details the recommended PPE for handling Bis(4-methylphenyl)(phenyl)methanol in a standard research laboratory environment.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solids Safety glasses with side shields or safety goggles.[4]Nitrile or neoprene gloves.[5][6]Standard laboratory coat.Recommended if handling fine powders outside of a certified chemical fume hood (N95 respirator).[7]
Preparing Solutions Chemical splash goggles or a face shield if there is a significant risk of splashing.[8]Nitrile or neoprene gloves.[5]Chemical-resistant lab coat.Generally not required if performed within a properly functioning chemical fume hood.[3]
Running Reactions and Work-up Chemical splash goggles and a face shield are recommended.[8]Nitrile or neoprene gloves; consider double-gloving for prolonged tasks.[5]Chemical-resistant lab coat.Not necessary when all operations are conducted within a certified chemical fume hood.[3]
Cleaning Spills Chemical splash goggles and a face shield are mandatory.[8]Heavy-duty nitrile or butyl rubber gloves.[9]A chemical-resistant apron worn over a laboratory coat.[8]Required (minimum of an N95 respirator); a higher level of respiratory protection may be necessary depending on the spill's magnitude.[7]
Procedural Safety: A Step-by-Step Handling Protocol

Strict adherence to a well-defined handling protocol is essential for minimizing exposure and preventing accidents. The following workflow and detailed steps provide a comprehensive guide for the safe handling of Bis(4-methylphenyl)(phenyl)methanol.

Safe Handling Workflow

G A 1. Pre-Operational Safety Review B 2. Don Appropriate PPE A->B Verify safety equipment C 3. Controlled Chemical Handling B->C Enter work area D 4. Post-Handling Decontamination C->D Complete experiment E 5. Doff and Dispose of PPE D->E Clean workspace F 6. Proper Waste Management E->F Segregate waste streams

A step-by-step workflow for the safe handling of Bis(4-methylphenyl)(phenyl)methanol.

Detailed Procedural Steps:

  • Pre-Operational Safety Review:

    • Confirm the proper functioning of the chemical fume hood.

    • Identify the locations of the nearest safety shower and eyewash station.[7]

    • Ensure a spill kit appropriate for solid chemical spills is readily accessible.

    • Thoroughly read the Safety Data Sheet (SDS) for Bis(4-methylphenyl)(phenyl)methanol.

  • Donning Appropriate PPE:

    • Put on a laboratory coat, ensuring it is fully fastened.

    • Wear safety glasses with side shields or chemical splash goggles.[4] A face shield should be added if there is a significant splash hazard.[9][8]

    • Don the correct type of gloves (nitrile or neoprene are generally suitable).[5][6] Inspect them for any signs of damage before use.

  • Controlled Chemical Handling:

    • All weighing and transfer operations involving solid Bis(4-methylphenyl)(phenyl)methanol should be carried out inside a chemical fume hood to mitigate inhalation risks.[3]

    • Utilize a spatula or other suitable utensils to handle the solid material and avoid generating dust.[3]

    • When dissolving the solid, add it to the solvent gradually to prevent splashing.

  • Post-Handling Decontamination:

    • Wipe down the work surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol) to remove any chemical residues.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

  • Doffing and Disposal of PPE:

    • Remove gloves first, using a technique that prevents skin contact with the contaminated outer surface.

    • Remove your lab coat by turning it inside out to contain any potential contaminants.

    • Remove eye and face protection last.

    • Thoroughly wash your hands with soap and water.[3]

Completing the Cycle: Decontamination and Waste Disposal

The responsible disposal of chemical waste and contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

  • Solid Waste: All solid waste contaminated with Bis(4-methylphenyl)(phenyl)methanol, such as used weighing papers, contaminated wipes, and disposable gloves, must be collected in a clearly labeled and sealed hazardous waste container.[2]

  • Liquid Waste: Solutions containing Bis(4-methylphenyl)(phenyl)methanol should be disposed of in the appropriate halogenated or non-halogenated solvent waste container, depending on the solvent used.

  • Empty Containers: Empty containers that previously held Bis(4-methylphenyl)(phenyl)methanol should be triple-rinsed with an appropriate solvent. The resulting rinsate must be collected and disposed of as hazardous liquid waste. The cleaned container can then be disposed of as non-hazardous waste.

By integrating these scientifically sound practices into your laboratory workflow, you can handle Bis(4-methylphenyl)(phenyl)methanol with confidence, ensuring both personal safety and the integrity of your research. This proactive and informed approach to safety is fundamental to a trustworthy and highly effective research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.